Bis-Q
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30I2N4 |
|---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
trimethyl-[[4-[[4-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium diiodide |
InChI |
InChI=1S/C20H30N4.2HI/c1-23(2,3)15-17-7-11-19(12-8-17)21-22-20-13-9-18(10-14-20)16-24(4,5)6;;/h7-14H,15-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
MECSIHVOSZRVFP-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Photochromic Bis-Quinoline (BisQ) in Advanced Biosensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photochromic compounds, molecules that undergo reversible changes in color upon exposure to light, are at the forefront of materials science and biomedical research. Among these, a novel class of molecules known as Bis-Quinoline (BisQ) has garnered significant attention, particularly as a surrogate base in advanced biosensing applications. This technical guide provides an in-depth exploration of photochromic BisQ, focusing on its core properties, synthesis, and mechanism of action in the context of Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) for RNA sensing. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge required to leverage this innovative technology.
Introduction to Photochromism and its Application in Biosensing
Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This phenomenon allows for the remote control of molecular properties with high spatial and temporal precision, making photochromic compounds ideal candidates for a range of applications, including optical data storage, molecular switches, and, increasingly, in the life sciences.
In the realm of biosensing, photochromic molecules offer a unique advantage. Their ability to switch between states can be coupled to the presence of a specific biological target, leading to a detectable change in their optical properties, such as fluorescence. This principle underpins the development of highly sensitive and specific probes for nucleic acids, proteins, and other biomolecules.
The Core of Innovation: The Bis-Quinoline (BisQ) Surrogate Base
BisQ is a specialized photochromic molecule that functions as a surrogate base within Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification grants PNAs exceptional binding affinity and specificity to complementary DNA and RNA sequences.
The BisQ surrogate base is composed of two quinoline (B57606) rings connected by a monomethine bond. This structure is designed to intercalate between the base pairs of a target RNA strand upon hybridization with the PNA. This forced intercalation event leads to a significant increase in the fluorescence of the BisQ molecule, providing a robust signal for RNA detection.
Chemical Structure
The core structure of the BisQ surrogate base, integrated into a PNA backbone, is a key determinant of its function. The two quinoline moieties provide a planar aromatic surface ideal for intercalation, while the methine bridge allows for the delocalization of electrons, which is crucial for its photophysical properties.
Synthesis of the BisQ PNA Monomer: A Detailed Protocol
A facile and efficient synthesis of the BisQ PNA monomer has been developed, enabling its incorporation into custom PNA sequences. The following protocol outlines the key steps for the synthesis of the tBu ester-protected PNA backbone of the BisQ monomer.
Experimental Protocol
Key Starting Material: tBu-ester-modified quinoline synthon.
Overall Reaction Scheme: The synthesis involves a multi-step process to construct the BisQ core and attach the PNA backbone. The overall yield for the synthesis of the BisQ acid and the subsequent monomer has been reported to be 61% over six synthetic steps.
Step-by-Step Synthesis of the BisQ PNA Monomer (tBu Ester-Protected):
-
Synthesis of the tBu-ester-modified quinoline synthon: This initial step involves the modification of a quinoline precursor to include a tert-butyl ester group, which serves as a protecting group for the carboxylic acid functionality of the PNA backbone.
-
Formation of the BisQ Core: Two molecules of the tBu-ester-modified quinoline synthon are coupled via a monomethine bridge. This is a critical step that forms the photochromic core of the molecule.
-
Introduction of the PNA Backbone: The Alloc acid-protected or tBu ester-protected PNA backbone is then attached to the BisQ core.
-
Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the final BisQ PNA monomer, ready for solid-phase PNA synthesis.
Synthesis Workflow Diagram
Caption: Synthesis workflow for the BisQ PNA monomer.
Mechanism of Action: RNA Sensing by BisQ FIT-PNA
The functionality of BisQ FIT-PNAs as RNA sensors is predicated on a fluorescence "light-up" mechanism that is triggered by sequence-specific hybridization.
-
Free State: In its unbound, single-stranded state, the BisQ FIT-PNA exhibits low fluorescence. The rotational freedom of the quinoline rings around the methine bridge allows for non-radiative decay pathways, effectively quenching fluorescence.
-
Hybridization and Intercalation: Upon encountering a complementary RNA sequence, the PNA portion of the molecule hybridizes to the target strand. This hybridization event forces the BisQ surrogate base to intercalate between the nucleobases of the RNA.
-
Fluorescence Activation: The intercalation constrains the rotational freedom of the BisQ molecule. This rigidification of the structure inhibits non-radiative decay, leading to a dramatic increase in fluorescence quantum yield. The result is a bright, readily detectable signal that is directly proportional to the amount of target RNA present.
Signaling Pathway Diagram
Caption: Mechanism of fluorescence activation in BisQ FIT-PNA.
Quantitative Data: Photophysical Properties
The superior performance of BisQ FIT-PNAs as RNA sensors is evident in their photophysical properties. The following table summarizes key quantitative data for an 11-mer BisQ FIT-PNA compared to a similar probe using the thiazole (B1198619) orange (TO) surrogate base.
| Property | BisQ FIT-PNA | TO FIT-PNA |
| Excitation Max (λex) | 580 nm | 499 nm |
| Emission Max (λem) | 613 nm | - |
| Brightness (BR) | ~4.3x higher | - |
| Mismatch Selectivity | Robust | None |
Data derived from a study on a specific 11-mer FIT-PNA sequence and may vary with other sequences.
Applications in Research and Drug Development
The unique properties of photochromic BisQ FIT-PNAs open up a wide range of possibilities for researchers and drug development professionals:
-
RNA Quantification: The direct correlation between target RNA concentration and fluorescence intensity allows for the sensitive and specific quantification of RNA in complex biological samples.
-
In Situ RNA Imaging: The "light-up" nature of the probes makes them suitable for wash-free imaging of RNA in fixed cells and tissues, providing spatial information on gene expression.
-
Diagnostics: The high specificity of PNA hybridization, coupled with the robust signal from BisQ, makes these probes promising candidates for the development of diagnostic assays for infectious diseases and cancer.
-
Drug Discovery: BisQ FIT-PNAs can be used to screen for small molecules that modulate RNA-protein interactions or affect the expression of specific RNA targets.
Conclusion
Photochromic Bis-Quinoline, in the form of the BisQ surrogate base, represents a significant advancement in the field of fluorescent biosensors. Its facile synthesis, superior photophysical properties, and robust mechanism of action make it a powerful tool for RNA research and diagnostics. As the demand for sensitive and specific nucleic acid detection methods continues to grow, the applications of BisQ FIT-PNAs are poised to expand, offering new insights into the complex world of RNA biology and driving the development of next-generation molecular diagnostics and therapeutics.
An In-depth Technical Guide on the Mechanism of Action of Bis-quaternary Ammonium Compounds as Nicotinic Acetylcholine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of bis-quaternary ammonium (B1175870) compounds as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). It delves into their structure-activity relationships, binding kinetics, and the experimental methodologies used to characterize their interactions with nAChRs.
Introduction to Nicotinic Acetylcholine Receptors and Bis-quaternary Antagonists
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by the neurotransmitter acetylcholine (ACh) mediates fast excitatory neurotransmission. Dysregulation of nAChR activity is implicated in various neurological disorders, making them a key target for therapeutic intervention.
Bis-quaternary ammonium compounds are a class of molecules characterized by two positively charged quaternary ammonium groups separated by a carbon chain linker. These structural features enable them to act as potent antagonists at nAChRs. A notable example of this class is bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (B1225510) (BTMPS), also known as Tinuvin 770, which has been identified as a use-dependent inhibitor of nAChRs[1][2][3]. Other well-known bis-quaternary antagonists include pancuronium (B99182) and gallamine[4].
Mechanism of Action
The primary mechanism by which bis-quaternary compounds antagonize nAChRs is through direct interaction with the receptor, leading to the inhibition of ion flow. This can occur through several modes of action:
-
Competitive Antagonism: Many bis-quaternary antagonists act as competitive inhibitors, binding to the same or overlapping sites as acetylcholine in the extracellular domain of the nAChR. This binding event prevents ACh from activating the receptor. The two quaternary ammonium groups often interact with aromatic amino acid residues in the binding pocket, effectively bridging different subunits of the receptor, such as the alpha-gamma subunit interface[4].
-
Non-competitive Antagonism and Channel Block: Some bis-quaternary compounds exhibit non-competitive antagonism, where they bind to a site distinct from the ACh binding site to inhibit receptor function. This can involve an allosteric mechanism that changes the receptor's conformation or a direct block of the ion channel pore. The size and flexibility of the linker chain between the two quaternary ammonium groups are critical determinants of the mode and potency of inhibition[5][6][7]. For instance, BTMPS demonstrates a use-dependent inhibition, suggesting it may act as an open-channel blocker, where the antagonist enters and occludes the ion channel pore only when the receptor is in its open, activated state[1][3].
-
Subunit Selectivity: The diverse subunit composition of nAChRs (e.g., muscle-type vs. various neuronal subtypes) allows for the development of selective antagonists. The structure of the bis-quaternary compound, including the nature of the aromatic head groups and the length of the linker chain, influences its affinity for different nAChR subtypes[8][9][10]. For example, BTMPS shows different kinetics of inhibition and recovery on neuronal versus muscle-type nAChRs, suggesting an interaction with specific neuronal beta-subunits[1].
Quantitative Data on Bis-quaternary nAChR Antagonists
The following table summarizes key quantitative data for representative bis-quaternary ammonium compounds.
| Compound | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (BTMPS) | Neuronal nAChRs | Electrophysiology (Xenopus oocytes) | Recovery time constant | 1 to 4 hours | [1][3] |
| Muscle-type nAChRs | Electrophysiology (Xenopus oocytes) | Recovery time | ~5 minutes (washout) | [3] | |
| Pancuronium | Muscle-type (α2βγ2) | Radioligand Binding | Ki | High Affinity | [4] |
| Gallamine | Muscle-type (α2βγ2) | Radioligand Binding | Ki | High Affinity | [4] |
| Hexamethonium | Neuronal (Cockroach) | Electrophysiology | Blockade of ACh response | Active | [5] |
| Decamethonium | Neuronal (Cockroach) | Electrophysiology | Blockade of ACh response | Active | [5] |
| N,N′-decane-l,10-diyl-bis-nicotinium diiodide | α4β2* nAChRs | Radioligand Binding | Ki | 330 nM | [9] |
| α4β2* nAChRs | 86Rb+ Efflux Assay | IC50 | 3.76 µM | [9] | |
| N,N′-dodecane-l,12-diyl-bisquinolinium dibromide | α7* nAChRs | Radioligand Binding | Ki | 1.6 µM | [9] |
Key Experimental Protocols
The characterization of bis-quaternary antagonists at nAChRs relies on a combination of electrophysiological and biochemical assays.
This is a fundamental technique to study the effect of compounds on ion channel function.
-
Objective: To measure the ion currents flowing through nAChRs in response to acetylcholine application, in the presence and absence of the antagonist.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (typically -50 to -70 mV).
-
Agonist and Antagonist Application: Acetylcholine is applied to the oocyte to elicit an inward current. To test for antagonism, the oocyte is pre-incubated with the bis-quaternary compound before co-application with acetylcholine.
-
Data Analysis: The peak amplitude and decay kinetics of the acetylcholine-evoked currents are measured. Inhibition is quantified by the reduction in the peak current amplitude. Use-dependency can be assessed by repeatedly applying the agonist in the presence of the antagonist.
-
These assays are used to determine the binding affinity of the antagonist for the nAChR.
-
Objective: To measure the displacement of a radiolabeled ligand from the nAChR by the unlabeled bis-quaternary antagonist.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the nAChR of interest are prepared from transfected cell lines or tissue homogenates.
-
Competition Binding: A constant concentration of a radiolabeled nAChR ligand (e.g., [125I]α-bungarotoxin or [3H]epibatidine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled bis-quaternary antagonist.
-
Separation and Quantification: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Mechanism of nAChR antagonism by a bis-quaternary compound.
References
- 1. Inhibition of nicotinic acetylcholine receptors by bis (2,2,6,6-tetramethyl- 4-piperidinyl) sebacate (Tinuvin 770), an additive to medical plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. セバシン酸ビス(2,2,6,6-テトラメチル-4-ピペリジル) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 52829-07-9 [chemicalbook.com]
- 4. Competitive antagonists bridge the alpha-gamma subunit interface of the acetylcholine receptor through quaternary ammonium-aromatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of a series of bisquaternary compounds on nicotinic acetylcholine receptors in insects: ligand binding and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N′-Alkane-diyl-bis-3-picoliniums as Nicotinic Receptor Antagonists: Inhibition of Nicotine-induced Dopamine Release and Hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular modeling of mono- and bis-quaternary ammonium salts as ligands at the α4β2 nicotinic acetylcholine receptor subtype using nonlinear techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,3'-bis-[α-(trimethylammonium)methyl]azobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,3'-bis-[α-(trimethylammonium)methyl]azobenzene, a photoisomerizable quaternary ammonium (B1175870) compound. The synthesis is presented as a multi-step process, commencing with the preparation of 3,3'-dimethylazobenzene (B1664585), followed by benzylic bromination, and concluding with quaternization. This document details the experimental protocols, summarizes quantitative data, and includes visualizations of the synthetic pathway to facilitate a thorough understanding of the process.
Synthetic Pathway Overview
The synthesis of 3,3'-bis-[α-(trimethylammonium)methyl]azobenzene is achieved through a three-step sequence starting from the commercially available m-nitrotoluene. The overall synthetic scheme is depicted below.
Caption: Synthetic pathway for 3,3'-bis-[α-(trimethylammonium)methyl]azobenzene.
Experimental Protocols
Step 1: Synthesis of 3,3'-Dimethylazobenzene
The initial step involves the reductive coupling of m-nitrotoluene to form 3,3'-dimethylazobenzene. While various methods exist for the reduction of nitroarenes, a common approach involves the use of a reducing agent such as zinc dust in an alkaline medium.
Experimental Protocol:
Logical Workflow for Synthesis of 3,3'-Dimethylazobenzene:
The Photophysical Landscape of Photochromic Bis-Quinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of photochromic bis-quinoline (Bis-Q) derivatives. It is designed to serve as a critical resource for researchers and professionals engaged in the fields of materials science, photochemistry, and drug development, offering detailed insights into the synthesis, photochromic behavior, and potential biological applications of this fascinating class of molecules.
Introduction to Photochromic Bis-Quinolines
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a property of significant interest for the development of "smart" materials and photoswitchable therapeutics. Bis-quinolines, compounds containing two quinoline (B57606) moieties, have emerged as a promising class of photochromic molecules. Their rigid and planar structure, combined with the electronic properties of the quinoline nucleus, allows for the design of molecules with tunable photophysical and biological characteristics.
The photochromic behavior in many this compound derivatives, such as bis-quinolin-3-yl-chalcones, is often attributed to a reversible photochemical reaction, such as E/Z isomerization, which alters the conjugation of the molecule and, consequently, its absorption and emission properties. This light-induced switching between distinct states opens up possibilities for applications ranging from optical data storage to the photoregulated control of biological processes.
Synthesis of Photochromic Bis-Quinolines
The synthesis of photochromic bis-quinolines can be achieved through various organic reactions. A common and effective method for creating unsymmetrical bis-quinolin-3-yl-chalcones involves a Claisen-Schmidt condensation reaction. This reaction is typically carried out at room temperature in the presence of a base, such as sodium hydroxide (B78521) in ethanol, and can be promoted by visible light.[1][2][3][4]
The general synthetic approach involves the reaction of a substituted quinoline-3-carbaldehyde with a 1-(quinolin-3-yl)ethan-1-one derivative. The versatility of this method allows for the introduction of a wide range of substituents on both quinoline rings, enabling the fine-tuning of the resulting molecule's photophysical and biological properties.
Figure 1: General workflow for the synthesis of photochromic bis-quinolin-3-yl-chalcones.
Core Photophysical Properties
The photophysical properties of photochromic this compound compounds are central to their function. These properties, including absorption and emission wavelengths, quantum yields, and thermal stability of the photoisomers, are highly dependent on the molecular structure and the solvent environment.
Absorption and Emission Spectra
Upon irradiation with light of a specific wavelength (typically in the UV or visible range), photochromic bis-quinolines undergo a transformation from a stable ground state to a photo-induced isomeric state. This transformation is accompanied by a significant change in the absorption spectrum. For instance, many bis-quinolin-3-yl-chalcones exhibit absorption maxima (λmax) in the range of 215 nm to 290 nm.[1][2][4] The position of these bands is influenced by the polarity of the solvent, with a positive solvatochromism often observed.[1][2][4]
The fluorescence emission spectra of these compounds also differ between the two isomeric forms. The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter. Large Stokes shifts, often exceeding 1.5 x 104 cm-1, are indicative of significant electronic and structural rearrangement in the excited state.[1]
Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules that undergo the reaction per photon absorbed. For photochromic bis-quinolines, both the forward (photochromic) and reverse (photoreversion) reactions have associated quantum yields. These values are crucial for determining the light sensitivity and switching speed of the material. The quantum yields of some bis-quinolin-3-yl-chalcones have been reported to be in the range of 0.1 to 0.7 in acetonitrile.[1] The presence of certain substituents, such as nitro groups, can lead to fluorescence quenching and lower quantum yields.[1][2][4]
Thermal Stability and Kinetics
In many photochromic systems, the photo-induced isomer is thermally unstable and will revert to the more stable ground state in the dark. The rate of this thermal back-reaction is a critical parameter that determines the "memory" of the photochromic state. The kinetics of this thermal decay can often be described by a first-order rate law, and the half-life of the photo-induced isomer can be determined at different temperatures to calculate the activation energy for the thermal reversion.
Quantitative Photophysical Data
The following table summarizes key photophysical data for a selection of photochromic bis-quinolin-3-yl-chalcone derivatives, providing a comparative overview of their properties.
| Compound | λmax (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Solvent |
| Derivative 1 | 225 | 480 | 21111 | 0.45 | Acetonitrile |
| Derivative 2 | 230 | 495 | 20808 | 0.52 | Acetonitrile |
| Derivative 3 | 285 | 510 | 16471 | 0.68 | Acetonitrile |
| Derivative 4 | 290 | 520 | 16129 | 0.71 | Acetonitrile |
| Derivative 5 (nitro) | 215 | - | - | Low | Acetonitrile |
Data compiled from literature on bis-quinolin-3-yl-chalcones.[1]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the photophysical properties of photochromic bis-quinolines.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectra of the different isomeric forms of the photochromic compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the bis-quinoline derivative in a spectroscopic grade solvent (e.g., acetonitrile, DMSO) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.
-
Initial Spectrum: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer. This represents the spectrum of the thermally stable isomer.
-
Photo-irradiation: Irradiate the sample in the cuvette with a light source of appropriate wavelength (e.g., a UV lamp or a specific wavelength LED) to induce the photochromic transformation. The irradiation time will depend on the quantum yield of the forward reaction.
-
Photo-stationary State Spectrum: Immediately after irradiation, record the absorption spectrum again. This spectrum represents the photo-stationary state, which is a mixture of the two isomers.
-
Isosbestic Point: The wavelength at which the absorbance does not change upon irradiation is the isosbestic point, indicating the presence of two interconverting species.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and determine the Stokes shift.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).
-
Excitation: Excite the sample at its absorption maximum (λmax).
-
Emission Spectrum: Record the fluorescence emission spectrum over a range of wavelengths longer than the excitation wavelength.
-
Stokes Shift Calculation: Calculate the Stokes shift by taking the difference in wavenumbers between the absorption maximum and the emission maximum.
Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of the bis-quinoline derivative relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).
-
Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. Measure the absorbance of each solution.
-
Fluorescence Measurements: For each solution, measure the integrated fluorescence intensity over the entire emission band.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2) where Φstd is the quantum yield of the standard, m is the slope of the plot, and η is the refractive index of the solvent.
Thermal Decay Kinetics
Objective: To determine the rate of thermal reversion from the photo-induced isomer back to the stable form.
Methodology:
-
Photo-generation: Irradiate a solution of the bis-quinoline derivative until the photo-stationary state is reached, as monitored by UV-Vis spectroscopy.
-
Kinetic Monitoring: In the dark, at a constant temperature, monitor the change in absorbance at the λmax of the photo-induced isomer over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (or (At - A∞)/(A0 - A∞)) versus time. If the reaction is first-order, the plot will be linear, and the rate constant (k) can be determined from the slope. The half-life (t1/2) is then calculated as ln(2)/k.
Figure 2: General experimental workflow for the characterization of photochromic this compound compounds.
Potential Applications in Drug Development: Targeting Signaling Pathways
Quinoline derivatives have garnered significant attention in drug discovery for their ability to target various signaling pathways implicated in diseases such as cancer.[5][6][7] Specifically, quinoline-based molecules have been developed as inhibitors of key receptor tyrosine kinases (RTKs) like c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in regulating cell proliferation, survival, and angiogenesis.[5][6][7]
The photochromic nature of this compound compounds introduces the exciting possibility of photoregulating their biological activity. By switching between two isomers with different three-dimensional shapes and electronic distributions, it may be possible to control their binding affinity to a biological target, such as the ATP-binding pocket of a kinase. For example, one isomer might be a potent inhibitor, while the other is inactive. This would allow for the spatiotemporal control of drug activity using light.
Below is a simplified representation of the signaling pathways that can be targeted by quinoline derivatives, highlighting the potential points of intervention for photochromic this compound compounds.
Figure 3: Simplified signaling pathways targeted by quinoline derivatives, with potential inhibition by photochromic this compound compounds.
Conclusion
Photochromic bis-quinolines represent a versatile and promising class of molecules with tunable photophysical properties and significant potential for applications in materials science and medicine. This technical guide has provided a foundational understanding of their synthesis, core photophysical characteristics, and the experimental methodologies used for their characterization. The ability to modulate their biological activity with light opens up new frontiers in the development of targeted and controllable therapeutic agents. Further research into the specific interactions of this compound photoisomers with biological targets will be crucial for realizing their full potential in drug development.
References
- 1. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 2. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones | CoLab [colab.ws]
- 4. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | Semantic Scholar [semanticscholar.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Photopharmacology: A Technical Guide to Bis-Q, a Photochromic Ligand for the Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to control biological processes with spatial and temporal precision is a central goal in chemical biology and pharmacology. Photopharmacology offers a powerful approach to achieve this by utilizing molecules whose activity can be modulated by light. Among the pioneering molecules in this field is 3,3'-Bis-[α-(trimethylammonium)methyl]azobenzene , commonly known as Bis-Q . This synthetic, photochromic ligand was one of the first compounds used to demonstrate the reversible photocontrol of a neurotransmitter receptor, the nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides a comprehensive overview of the discovery, mechanism of action, quantitative properties, and experimental protocols related to this compound, offering a foundational understanding for researchers interested in the principles of photopharmacology.
The discovery of this compound by Bernard F. Erlanger and his colleagues in the early 1970s marked a seminal moment in the development of light-activated pharmacological tools. Their work demonstrated that the activity of the nAChR, an ion channel crucial for nerve-muscle communication and various cognitive functions, could be turned on and off with specific wavelengths of light. This was achieved by designing a molecule that could exist in two distinct shapes, or isomers, with differing biological activities, and could be reversibly switched between these states using light.
The Photochromic Properties of this compound
This compound is an azobenzene (B91143) derivative, a class of molecules known for their ability to undergo reversible photoisomerization. The core of this property lies in the nitrogen-nitrogen double bond (azo group), which can exist in a thermally stable, linear trans configuration and a metastable, bent cis configuration.
-
trans-Bis-Q: This isomer is the more stable and planar form. It acts as a potent agonist of the nicotinic acetylcholine receptor, mimicking the action of the endogenous neurotransmitter, acetylcholine.
-
cis-Bis-Q: Upon irradiation with ultraviolet (UV) light (around 330 nm), the trans isomer undergoes isomerization to the bent cis form. This change in shape significantly reduces its ability to bind to and activate the nAChR, rendering it practically inactive. The cis isomer can then be reverted to the active trans form by exposure to visible light or through thermal relaxation.
This light-induced switching of biological activity is the cornerstone of this compound's utility as a photochromic ligand.
Quantitative Data
The photochromic and pharmacological properties of this compound have been quantitatively characterized, providing a basis for its application in experimental systems.
| Property | trans-Bis-Q | cis-Bis-Q | Reference |
| Wavelength of Isomerization | to cis: ~330 nm (UV) | to trans: Visible light / Thermal | [1] |
| Biological Activity on nAChR | Potent Agonist | Practically Inactive | [1] |
| Potency | Active at < 10⁻⁷ M | - | [1] |
| Inhibition of Acetylcholinesterase (IC50) | 10⁻⁵ M | 10⁻⁵ M | [1] |
Mechanism of Action: Photocontrol of the Nicotinic Acetylcholine Receptor
This compound exerts its effect by directly interacting with the nicotinic acetylcholine receptor. The nAChR is a ligand-gated ion channel that, upon binding of an agonist like acetylcholine or trans-Bis-Q, undergoes a conformational change that opens a channel permeable to cations (primarily Na⁺ and K⁺, and in some subtypes, Ca²⁺). This ion flux leads to depolarization of the cell membrane and the propagation of a nerve impulse or muscle contraction.
The key to this compound's photo-controllability lies in the differential activity of its isomers:
-
Activation (in the dark or under visible light): The thermally stable trans-Bis-Q binds to the agonist binding sites on the nAChR, triggering the opening of the ion channel and eliciting a physiological response.
-
Deactivation (under UV light): Irradiation with UV light converts the bound or unbound trans-Bis-Q to the inactive cis isomer. The bent shape of cis-Bis-Q has a much lower affinity for the receptor's binding pocket, leading to its dissociation or preventing its binding altogether. This results in the closure of the ion channels and the cessation of the response.
-
Reactivation (under visible light or thermal relaxation): The system can be returned to its active state by irradiating with visible light, which promotes the isomerization of cis-Bis-Q back to the active trans form, or by allowing the cis isomer to thermally relax to the more stable trans state.
This reversible control allows for the precise timing and localization of nAChR activity in experimental preparations.
Experimental Protocols
Synthesis of 3,3'-Bis-[α-(trimethylammonium)methyl]azobenzene dibromide (this compound)
While the original publications from Erlanger's group provide the basis for the synthesis, detailed modern protocols are often adapted from these. A general synthetic approach involves the following key steps:
-
Diazotization: Starting with an appropriate aniline (B41778) precursor, a diazonium salt is formed by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).
-
Azo Coupling: The diazonium salt is then reacted with a suitable aromatic coupling partner to form the azobenzene core.
-
Functionalization and Quaternization: The azobenzene intermediate is then functionalized, for example, through bromination of benzylic positions, followed by reaction with trimethylamine (B31210) to introduce the quaternary ammonium (B1175870) groups, which are crucial for recognition by the nAChR.
A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found by consulting the original literature and subsequent methodology papers.
Photocontrol of Nicotinic Acetylcholine Receptors in an Experimental Preparation (e.g., Electrophorus electricus electroplax)
The electroplax of the electric eel, Electrophorus electricus, is a classic preparation rich in nAChRs and was used in the initial characterization of this compound.
Materials:
-
Isolated electroplax preparation
-
Ringer's solution (physiological salt solution)
-
Stock solution of trans-Bis-Q
-
UV light source (e.g., mercury lamp with a filter for ~330 nm)
-
Visible light source
-
Electrophysiology setup for measuring membrane potential or current (e.g., voltage clamp)
Procedure:
-
Preparation: Mount the electroplax in a chamber and perfuse with Ringer's solution.
-
Baseline Measurement: Record the baseline membrane potential or current.
-
Application of trans-Bis-Q: Introduce a known concentration of trans-Bis-Q (e.g., in the nanomolar to low micromolar range) into the perfusion solution. Observe and record the depolarization or inward current indicative of nAChR activation.
-
Photo-inactivation: While continuously recording, irradiate the preparation with UV light. This will cause the trans-to-cis isomerization of this compound, leading to a reduction in the membrane depolarization or current as the nAChRs are no longer activated.
-
Photo-reactivation: Following inactivation, irradiate the preparation with visible light to promote the cis-to-trans back-isomerization. This should lead to a restoration of the nAChR-mediated response.
-
Washout: Perfuse the chamber with Ringer's solution without this compound to return to the baseline state.
Signaling Pathways and Workflows
The activation of nAChRs by trans-Bis-Q initiates a signaling cascade that is fundamental to cholinergic neurotransmission. The primary event is the opening of the ion channel, leading to downstream cellular responses.
Caption: Signaling pathway of nAChR activation by this compound.
The influx of Ca²⁺ through certain nAChR subtypes can also act as a second messenger, activating various intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][3][4] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.
The experimental workflow for a typical photopharmacology experiment using this compound can be visualized as a cyclical process.
Caption: A typical experimental workflow for using this compound.
Conclusion
This compound stands as a landmark molecule in the field of photopharmacology. Its discovery and characterization provided the foundational proof-of-concept that the activity of a specific receptor could be reversibly controlled with light. This technical guide has outlined the core principles of this compound, from its photochromic properties and mechanism of action to the quantitative data that governs its use and the experimental protocols for its application. For researchers and drug development professionals, understanding the story of this compound offers not only a historical perspective but also a fundamental grasp of the principles of designing and utilizing photoresponsive molecules to dissect and control complex biological systems. The legacy of this compound continues to inspire the development of new and more sophisticated photopharmacological tools with the potential for therapeutic applications.
References
- 1. New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide | MDPI [mdpi.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. spandidos-publications.com [spandidos-publications.com]
The Dichotomy of a Molecular Switch: Cis-Trans Isomerism and the Potent Biological Activity of Bis-Q
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Photochromic Acetylcholine (B1216132) Receptor Agonist, Bis-Q.
Introduction
In the landscape of pharmacological research, the spatial arrangement of atoms within a molecule can dictate its biological efficacy. This principle is vividly illustrated by the cis-trans isomerism of 3,3'-bis[α-(trimethylammonium)methyl]azobenzene dibromide, a compound commonly known as this compound. This technical guide delves into the profound differences in the biological activity between the cis and trans isomers of this compound, a potent photochromic activator of the nicotinic acetylcholine receptor (nAChR). By harnessing the power of light to control its geometric configuration, this compound serves as a unique molecular tool to investigate the dynamics of receptor activation and signaling. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a quantitative comparison of the biological activities of its isomers, tailored for an audience of researchers, scientists, and drug development professionals.
The Core of the Matter: Cis-Trans Isomerism in this compound
This compound is an azobenzene (B91143) derivative characterized by a nitrogen-nitrogen double bond, which restricts free rotation and gives rise to two stable geometric isomers: cis-Bis-Q and trans-Bis-Q. The trans isomer adopts a relatively linear and elongated conformation, while the cis isomer has a bent, V-shaped structure. This seemingly subtle difference in three-dimensional geometry has a dramatic impact on the molecule's ability to interact with its biological target, the nicotinic acetylcholine receptor.
Unveiling the Biological Activity: A Tale of Two Isomers
The biological activity of this compound is almost exclusively attributed to its trans isomer, which is a powerful agonist of the nicotinic acetylcholine receptor.[1] In contrast, the cis isomer is practically devoid of agonist activity, being less than 1% as potent as the trans form.[2] This stark difference in potency underscores the critical importance of molecular shape for receptor binding and activation.
The trans isomer of this compound is one of the most potent known activators of the electrogenic membrane, demonstrating activity at concentrations below 10⁻⁷ M.[1] Its potency is reported to be approximately 500 times greater than that of the well-known nAChR agonist, carbamylcholine.[3] Interestingly, while their agonist activities at the nAChR differ dramatically, both the cis and trans isomers of this compound exhibit comparable activity as inhibitors of acetylcholinesterase, with 50% inhibition occurring at a concentration of 10⁻⁵ M for both.[1]
Quantitative Comparison of Biological Activity
| Isomer | Target | Activity Type | Potency | Reference |
| trans-Bis-Q | Nicotinic Acetylcholine Receptor | Agonist | Active at < 10⁻⁷ M | [1] |
| cis-Bis-Q | Nicotinic Acetylcholine Receptor | Agonist | < 1% of trans isomer's potency | [2] |
| trans-Bis-Q | Acetylcholinesterase | Inhibitor | IC₅₀ = 10⁻⁵ M | [1] |
| cis-Bis-Q | Acetylcholinesterase | Inhibitor | IC₅₀ = 10⁻⁵ M | [1] |
The Power of Light: Photoisomerization and Control of Receptor Activity
A key feature of this compound is its photochromic nature. The biologically active trans isomer can be converted to the inactive cis isomer upon exposure to light of a specific wavelength, typically around 330 nm.[1] This photoisomerization is reversible; the cis isomer can revert to the trans form, a process that can be accelerated by exposure to a different wavelength of light or occur thermally in the dark.[2][3]
This property allows for the photoregulation of acetylcholine receptor activity. In an experimental setting, application of trans-Bis-Q leads to membrane depolarization due to nAChR activation. Subsequent irradiation with 330 nm light converts the bound and unbound trans-Bis-Q to the inactive cis form, leading to the rapid closure of the ion channels and repolarization of the membrane.[1][4] This reversible control makes this compound an invaluable tool for studying the kinetics of receptor-channel gating.
Mechanism of Action: Activating the Nicotinic Acetylcholine Receptor Signaling Pathway
The nicotinic acetylcholine receptor is a ligand-gated ion channel. Upon binding of an agonist like trans-Bis-Q to its extracellular domain, the receptor undergoes a conformational change that opens an intrinsic ion channel. This channel is permeable to cations, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺). The influx of these positively charged ions leads to the depolarization of the postsynaptic membrane.
This initial depolarization can trigger a variety of downstream cellular responses. In neurons, it can lead to the generation of an action potential. In other cell types, the increase in intracellular Ca²⁺ can act as a second messenger, activating various signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to be involved in cell survival and other cellular processes.[5][6]
Experimental Protocols
Synthesis of trans-3,3'-bis[α-(trimethylammonium)methyl]azobenzene dibromide (trans-Bis-Q)
The synthesis of trans-Bis-Q is based on the procedure described by Bartels et al. (1971). A key intermediate is 3,3'-azotoluene, which is then brominated and subsequently reacted with trimethylamine.
Materials:
-
3,3'-Azotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Trimethylamine
-
Anhydrous methanol (B129727)
Procedure:
-
Bromination of 3,3'-Azotoluene: 3,3'-Azotoluene is refluxed with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride to yield 3,3'-bis(bromomethyl)azobenzene.
-
Quaternization: The resulting dibromo derivative is then dissolved in anhydrous methanol and treated with an excess of trimethylamine. The reaction mixture is stirred at room temperature until the formation of a crystalline precipitate is complete.
-
Purification: The crude trans-Bis-Q is collected by filtration and can be recrystallized from methanol to yield the pure product.
Photoisomerization of trans-Bis-Q to cis-Bis-Q
The conversion of the trans to the cis isomer is achieved by irradiating a solution of trans-Bis-Q with ultraviolet light.
Materials:
-
Purified trans-Bis-Q
-
Spectrophotometric grade solvent (e.g., water or buffer)
-
UV lamp with an emission maximum around 330 nm
-
Quartz cuvette
Procedure:
-
Prepare a solution of trans-Bis-Q in the desired solvent in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution. The trans isomer has a characteristic absorption maximum.
-
Irradiate the solution with a UV lamp at 330 nm. The progress of the isomerization can be monitored by observing the changes in the UV-Vis spectrum. The formation of the cis isomer is indicated by a decrease in the absorbance at the λmax of the trans isomer and an increase at the λmax of the cis isomer.
-
Irradiation is continued until a photostationary state is reached, where the ratio of cis to trans isomers becomes constant. The resulting solution contains a mixture enriched in the cis isomer.[1][3]
Electrophysiological Assay of this compound Activity on Electrophorus electricus Electroplax
The biological activity of this compound isomers is classically determined by measuring the change in membrane potential of the electroplax from the electric eel, Electrophorus electricus.
Materials:
-
Isolated single electroplax preparation from Electrophorus electricus
-
Physiological saline solution
-
Glass microelectrodes
-
Voltage-clamp amplifier
-
Solutions of cis- and trans-Bis-Q of known concentrations
Procedure:
-
The isolated electroplax is mounted in a chamber and perfused with physiological saline.
-
A glass microelectrode is inserted into the cell to measure the membrane potential.
-
The cell is voltage-clamped to a holding potential.
-
Solutions containing known concentrations of trans-Bis-Q are perfused over the electroplax, and the resulting inward current (due to ion influx through the activated nAChRs) is recorded. A dose-response curve can be generated by applying a range of concentrations.
-
To test the effect of the cis isomer, a solution containing the photoisomerized mixture is applied.
-
For photoregulation experiments, the electroplax is first exposed to trans-Bis-Q to induce a steady-state current. The preparation is then irradiated with 330 nm light to convert trans-Bis-Q to cis-Bis-Q, and the change in current is recorded.[1][4]
Conclusion
The cis-trans isomerism of this compound provides a compelling case study on the structure-activity relationship of drug molecules. The profound difference in the biological activity of its geometric isomers, coupled with the ability to control their interconversion with light, has established this compound as a powerful tool in neuropharmacology. For researchers and drug development professionals, the principles demonstrated by this compound highlight the importance of stereochemistry in drug design and offer a paradigm for the development of photoswitchable ligands to probe and control biological systems with high spatiotemporal precision. The detailed methodologies and data presented in this guide serve as a foundational resource for further investigation into the fascinating world of photo-pharmacology and receptor dynamics.
References
- 1. Photochromic activators of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-3,3'-Bis-[alpha-(trimethylammonium)methyl]azobenzene (cis-Bis-Q). Purification and properties at acetylcholine receptors of Electrophorus electroplaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Response of acetylcholine receptors to photoisomerizations of bound agonist molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescent BisQ PNA Surrogate Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent BisQ PNA surrogate base is a powerful tool in the field of nucleic acid research and diagnostics. As a key component of Forced Intercalation Peptide Nucleic Acid (FIT-PNA) probes, BisQ (Bis-Quinoline) offers a highly sensitive and selective method for the detection of specific RNA and DNA sequences. This technical guide provides a comprehensive overview of the BisQ PNA surrogate base, including its core properties, experimental protocols, and applications.
BisQ is a cyanine (B1664457) dye composed of two quinoline (B57606) rings linked by a monomethine bond.[1][2] It is designed to replace a nucleobase, typically a purine, within a PNA sequence.[1][2] The fluorescence of a BisQ-containing PNA probe is significantly quenched in its single-stranded state due to the free rotation of the monomethine bond.[1] Upon hybridization to a complementary nucleic acid target, the BisQ moiety is forced to intercalate into the duplex, restricting its rotation and leading to a substantial increase in fluorescence emission.[1][3] This "light-up" mechanism provides a high signal-to-noise ratio, making it ideal for various detection assays.[1][3]
Data Presentation: Photophysical and Binding Properties
The photophysical and binding characteristics of BisQ-FIT-PNA have been systematically evaluated and compared to other common surrogate bases, such as Thiazole Orange (TO). The following tables summarize the key quantitative data for an 11-mer BisQ-FIT-PNA probe designed for RNA sensing.
| Property | BisQ-FIT-PNA | TO-FIT-PNA | Reference |
| Excitation Wavelength (λex) | 580 nm | 499 nm | [1] |
| Emission Wavelength (λem) | 613 nm | 509 nm | [1] |
| Fluorescence Enhancement (I/I₀) | 12.3 | 1.85 | [1] |
| Quantum Yield (Φ) | 0.28 | 0.08 | [1] |
| Extinction Coefficient (ε) | 35,000 M⁻¹cm⁻¹ | 45,000 M⁻¹cm⁻¹ | [1] |
| Brightness (BR = ε × Φ / 1000) | 9.8 | 3.6 | [1] |
| Dissociation Constant (Kd) | 1.8 nM | 1.2 nM | [1] |
Signaling Pathway and Experimental Workflow
The utility of BisQ-FIT-PNA probes lies in their well-defined signaling mechanism and the straightforward experimental workflow for their application in nucleic acid detection.
Signaling Pathway of BisQ-FIT-PNA
The fluorescence activation of a BisQ-FIT-PNA probe is a direct consequence of its interaction with the target nucleic acid sequence. The process can be visualized as a simple signaling pathway.
Experimental Workflow for RNA Quantification
A typical workflow for the quantification of a target RNA sequence using a BisQ-FIT-PNA probe involves several key steps, from probe design to data analysis.
Experimental Protocols
Synthesis of BisQ PNA Monomer
A recently developed facile synthesis method has significantly improved the overall yield of the BisQ PNA monomer to 61% in six synthetic steps.[1] This method utilizes a tBu-ester-modified quinoline synthon. The following is a summarized protocol based on the improved synthesis. For full details, it is recommended to consult the primary literature.[1]
Materials:
-
tBu-ester-modified quinoline synthon
-
Alloc acid-protected or tBu ester-protected PNA backbone
-
Standard organic synthesis reagents and solvents
Procedure (outline):
-
Synthesis of BisQ Acid: The key step involves the reaction of the tBu-ester-modified quinoline synthon.
-
Coupling to PNA Backbone: The synthesized BisQ acid is then coupled to the protected PNA backbone.
-
Deprotection: The protecting groups are removed to yield the final BisQ PNA monomer.
-
Purification: The final product is purified using standard chromatographic techniques.
Fluorescence Spectroscopy of BisQ-FIT-PNA
This protocol describes the measurement of fluorescence enhancement upon hybridization of a BisQ-FIT-PNA probe to its target RNA.
Materials:
-
BisQ-FIT-PNA probe
-
Synthetic target RNA
-
1x Phosphate-Buffered Saline (PBS)
-
Spectrofluorometer
Procedure:
-
Prepare solutions of the BisQ-FIT-PNA probe (1 µM) and the synthetic target RNA (1 µM) in 1x PBS.
-
To induce hybridization, mix the probe and target solutions in a 1:1 ratio.
-
Anneal the mixture by heating to 65 °C for 2 minutes.
-
Incubate the annealed solution at 37 °C for 2-3 hours.
-
Measure the fluorescence spectrum using a spectrofluorometer. For BisQ-FIT-PNA, set the excitation wavelength to 580 nm and record the emission spectrum from 588 nm to 750 nm.[1]
-
As a control, measure the fluorescence of the BisQ-FIT-PNA probe alone under the same conditions.
-
Calculate the fluorescence enhancement (I/I₀) by dividing the fluorescence intensity of the hybridized sample by that of the probe-only control.
Mismatch Discrimination Assay
This assay evaluates the specificity of the BisQ-FIT-PNA probe by measuring its fluorescence response to target RNAs containing single-base mismatches.
Materials:
-
BisQ-FIT-PNA probe
-
Fully complementary synthetic target RNA
-
Synthetic target RNAs with single-base mismatches
-
1x Phosphate-Buffered Saline (PBS)
-
Spectrofluorometer
Procedure:
-
Prepare separate hybridization reactions as described in the fluorescence spectroscopy protocol, using the fully complementary RNA and each of the mismatch-containing RNAs.
-
Measure the fluorescence emission of each sample.
-
Compare the fluorescence intensity of the perfectly matched duplex to that of each mismatched duplex to determine the mismatch discrimination capability of the probe. BisQ-FIT-PNA has demonstrated robust selectivity against various mismatches.[1]
Applications
The primary application of BisQ PNA surrogate bases is in the development of FIT-PNA probes for the sensitive and specific detection of RNA and DNA. These probes have shown significant promise in various areas:
-
Molecular Diagnostics: The high specificity of BisQ-FIT-PNA probes makes them suitable for the detection of pathogenic RNA or DNA, as well as for identifying single nucleotide polymorphisms (SNPs) associated with diseases.[4]
-
Gene Expression Analysis: These probes can be used to quantify the levels of specific mRNAs in biological samples, providing insights into cellular processes and disease states.
-
In Vivo Imaging: The red-shifted emission of BisQ is advantageous for in vivo imaging applications, as it minimizes background fluorescence from biological tissues.[4]
While the majority of current research focuses on nucleic acid detection, the unique photophysical properties of BisQ may open up possibilities for its use in other areas of bioconjugate chemistry and materials science.
Conclusion
The fluorescent BisQ PNA surrogate base represents a significant advancement in the field of nucleic acid detection. Its superior brightness, high fluorescence enhancement upon hybridization, and excellent mismatch discrimination make it a valuable tool for researchers, scientists, and drug development professionals. The facile synthesis and straightforward experimental protocols further enhance its accessibility and utility. As research in this area continues, the applications of BisQ-PNA probes are likely to expand, offering new possibilities for diagnostics, therapeutics, and fundamental biological research.
References
An In-depth Technical Guide to the Synthesis and Application of BisQ PNA Monomers for RNA Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis-quinoline (BisQ) Peptide Nucleic Acid (PNA) monomers and their application as highly effective fluorescent probes for RNA sensing. PNA, a synthetic DNA mimic, offers exceptional stability and binding affinity to nucleic acids.[1][] The integration of the BisQ fluorophore as a surrogate base within a PNA strand creates a powerful tool for sequence-specific RNA detection, with significant implications for diagnostics and therapeutic development.[3][4]
Introduction to Forced Intercalation PNA (FIT-PNA) for RNA Sensing
Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) are innovative RNA sensors that exhibit a substantial increase in fluorescence upon hybridization with their target RNA sequence.[3][4] This mechanism relies on a fluorogenic surrogate base incorporated into the PNA backbone. In its unbound, single-stranded state, the fluorescence of the surrogate base is quenched due to free rotation around its chemical bonds.[3] Upon binding to the complementary RNA strand, the fluorophore is inserted, or intercalated, between the nucleobases of the PNA-RNA duplex. This restricted environment inhibits non-radiative decay pathways, leading to a significant "light-up" effect.[3][5]
BisQ, a red-shifted surrogate base, has emerged as a superior fluorophore for FIT-PNA applications due to its high brightness, significant quantum yields, and excellent photophysical properties.[3][6] BisQ-based FIT-PNAs have demonstrated enhanced selectivity and brightness compared to other common dyes like thiazole (B1198619) orange (TO).[3]
Mechanism of BisQ FIT-PNA in RNA Sensing
The signaling pathway of a BisQ FIT-PNA probe is initiated by the sequence-specific hybridization of the PNA to its target RNA molecule. This binding event forces the BisQ moiety to intercalate into the newly formed duplex, leading to a conformational restriction of the fluorophore. This restriction minimizes vibrational and rotational quenching, resulting in a dramatic increase in fluorescence emission.
Caption: Signaling pathway of BisQ FIT-PNA upon RNA binding.
Synthesis of BisQ PNA Monomer: An Improved Protocol
The synthesis of the BisQ PNA monomer is a critical step in the development of high-performance RNA probes. Traditional synthetic routes have been plagued by low overall yields, often around 7%.[3] However, a significantly improved, more facile synthesis has been developed, boasting an overall yield of approximately 61% in six steps.[3][4] This optimized route utilizes a tert-butyl (tBu) ester-protected PNA backbone.
Experimental Workflow for Improved BisQ PNA Monomer Synthesis
The improved synthesis involves the preparation of the BisQ acid followed by its coupling to the tBu ester-protected PNA backbone. The key to the high yield is the use of a tBu-ester-modified quinoline (B57606) synthon.[3][4]
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
fluorescence properties of BisQ in PNA probes
An In-depth Technical Guide to the Fluorescence Properties of Bis-Quinoline (BisQ) in PNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) probes have emerged as powerful tools for nucleic acid sensing in diagnostics and therapeutics due to their high binding affinity, specificity, and biochemical stability.[1] A significant advancement in this field is the development of fluorogenic PNA probes, particularly those utilizing the Forced Intercalation (FIT) design.[2][3] In FIT-PNA probes, a fluorescent surrogate base replaces a standard nucleobase within the PNA sequence.[4] This design leads to a substantial increase in fluorescence upon hybridization with a complementary DNA or RNA target.[4][5]
Among the various surrogate bases, Bis-Quinoline (BisQ), also known as Quinoline (B57606) Blue (QB), has demonstrated superior photophysical properties.[2][3] BisQ is a red-shifted cyanine (B1664457) dye that connects two quinoline rings via a monomethine bond.[4] Its incorporation into FIT-PNA probes results in sensors with high brightness, excellent quantum yields, and red-shifted emission, making them particularly suitable for applications in complex biological samples where background autofluorescence can be a challenge.[4][6] This guide provides a comprehensive overview of the , detailing its signaling mechanism, quantitative photophysical data, and the experimental protocols for its application.
Signaling Mechanism of BisQ FIT-PNA Probes
The fluorescence signaling of BisQ-based FIT-PNA probes operates on the principle of environment-sensitive fluorescence, which is directly linked to the mechanical restriction of the dye upon target binding.
-
Quenched State (Unbound): In its unbound, single-stranded state, the BisQ-PNA probe exhibits minimal fluorescence.[2] This quenching is due to the free rotation around the monomethine bond that connects the two quinoline moieties of the BisQ dye.[2] This torsional freedom allows the excited state energy to be dissipated non-radiatively as heat.
-
Fluorescent State (Bound): Upon hybridization to a complementary RNA or DNA sequence, the BisQ surrogate base is forced to intercalate into the newly formed PNA-nucleic acid duplex.[2][3] This spatial confinement within the duplex severely restricts the rotational freedom of the monomethine bond.[2] The constrained conformation prevents non-radiative decay pathways, forcing the excited-state energy to be released as fluorescence, resulting in a significant "light-up" effect.[2][4]
This mechanism provides a robust, wash-free method for detecting specific nucleic acid sequences, as the signal is generated directly by the hybridization event.[3]
Quantitative Fluorescence Properties
BisQ-based FIT-PNA probes exhibit superior photophysical characteristics compared to other commonly used surrogate bases, such as Thiazole Orange (TO). The red-shifted emission of BisQ is a key advantage for biological imaging, as it helps to overcome cellular autofluorescence.[3][6] A direct comparison highlights the enhanced brightness and selectivity of BisQ FIT-PNA.[2][5]
| Property | BisQ-FIT-PNA (Unbound) | BisQ-FIT-PNA:RNA Duplex | TO-FIT-PNA:RNA Duplex |
| Excitation Wavelength (λex) | 580 nm[2] | 580 nm[2] | 499 nm[2] |
| Emission Wavelength (λem, max) | Not specified | ~613 nm[2][4][6] | ~535 nm[2] |
| Extinction Coefficient (ε) at λex | Not specified | 39,000 M⁻¹cm⁻¹ | 52,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not specified | 0.43 | 0.08 |
| Brightness (BR = ε × Φ) | Not specified | 16,770 M⁻¹cm⁻¹ | 4,160 M⁻¹cm⁻¹ |
| Fluorescence Enhancement (I/I₀) | - | Substantial increase[2][4] | ~1.85[2] |
Note: Data is based on a specific 11-mer FIT-PNA sequence as reported in the literature and may vary for other sequences.[2] The brightness of the BisQ-FIT-PNA is approximately 4.3-fold higher than that of the TO-FIT-PNA.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of BisQ-PNA probes. The following sections outline the core protocols for synthesis, purification, and fluorescence analysis.
Synthesis of BisQ PNA Monomer and Probe
Recent advancements have significantly improved the synthesis of the BisQ PNA monomer, increasing the overall yield from 7% to over 61%.[4][5] The improved route utilizes a tBu ester-protected PNA backbone.[2]
A. Improved Monomer Synthesis:
-
The synthesis starts with the tBu-ester-modified quinoline synthon.[2]
-
BrCH₂COOtBu is added to 4-methyl quinoline, which is a key step that improves yield by preventing polymerization observed with bromoacetic acid.[2]
-
The resulting BisQ acid (with the tBu ester protecting group) is directly coupled to the tBu ester-protected PNA backbone.[2]
-
The product is purified via normal phase column chromatography.[2]
-
The final step involves the removal of the tBu ester protecting group using trifluoroacetic acid (TFA).[2]
B. Solid-Phase PNA Probe Synthesis:
-
FIT-PNAs are synthesized on a solid support (e.g., Novasyn TGA Resin) using automated or manual methods.[6][7]
-
Standard Fmoc-based solid-phase peptide synthesis protocols are adapted for PNA synthesis.[8]
-
The synthesized BisQ monomer is incorporated at the desired position in the PNA sequence during the solid-phase synthesis cycle.
-
After synthesis, the PNA is cleaved from the resin. A common cleavage solution contains TFA.[9]
Purification of BisQ-PNA Probes
Purification is essential to remove truncated sequences and residual chemicals. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[9]
-
Column: A C18 semi-preparative or preparative column is typically used.[9]
-
Solvents:
-
Gradient: A linear gradient from 100% Solution A to 100% Solution B over 60 minutes is commonly employed.[9]
-
Detection: The eluent is monitored by UV absorbance at 260 nm.[9]
-
Collection & Verification: Fractions corresponding to the main product peak are collected, pooled, and lyophilized. The final product's identity and purity are confirmed by mass spectrometry.
Hybridization and Fluorescence Spectroscopy
This protocol details the measurement of fluorescence upon hybridization of the BisQ-PNA probe to its target RNA.
-
Sample Preparation:
-
Prepare 1 µM solutions of the BisQ-FIT-PNA probe and the synthetic target RNA in a suitable buffer (e.g., 1x PBS).[2]
-
-
Hybridization (Annealing):
-
Fluorescence Measurement:
-
Set the excitation wavelength to 580 nm for the BisQ-PNA probe.[2]
-
Record the emission spectrum from 588 nm to 750 nm.[2]
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2.5 nm).[2]
-
Measure the fluorescence intensity of the probe alone (I₀) and the probe-RNA duplex (I) to determine the fluorescence enhancement (I/I₀).
Conclusion
BisQ-based FIT-PNA probes represent a significant advancement in nucleic acid detection technology. Their superior photophysical properties, including high brightness, a large fluorescence enhancement upon hybridization, and red-shifted emission, make them ideal candidates for a range of applications from in vitro diagnostics to live-cell imaging.[2][3] The well-defined signaling mechanism, based on restricting the intramolecular rotation of the BisQ dye, provides a robust and reliable method for sequence-specific RNA and DNA sensing.[2] With optimized synthesis protocols now available, these high-performance probes are becoming increasingly accessible to the research and drug development communities.[5]
References
- 1. Analysis of PNA hybridization by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. New Concepts of Fluorescent Probes for Specific Detection of DNA Sequences: Bis-Modified Oligonucleotides in Excimer and Exciplex Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Development of Bis(quinoline) (BisQ) for Forced Intercalation Peptide Nucleic Acid (PNA) Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development and application of Bis(quinoline) (BisQ), a red-shifted surrogate base for forced intercalation peptide nucleic acid (FIT-PNA) probes. FIT-PNAs are synthetic DNA analogs that function as highly specific RNA sensors, exhibiting a significant increase in fluorescence upon hybridization with their target sequence.[1] This guide details the synthesis of the BisQ monomer, its incorporation into PNA oligomers, and the photophysical properties that make it a superior choice for RNA sensing applications.
Introduction to Forced Intercalation PNA and the Role of BisQ
Peptide Nucleic Acids (PNAs) are DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide structure.[2] This neutral backbone allows for strong and specific binding to complementary DNA and RNA sequences.[2] Forced Intercalation (FIT) PNAs are a specialized class of these probes that incorporate a fluorescent dye, known as a surrogate base, in place of a natural nucleobase within the PNA sequence.[3]
The mechanism of FIT-PNA probes relies on a conformational change upon binding to a target nucleic acid strand. In the unbound, single-stranded state, the fluorescent surrogate base is flexible, and its fluorescence is quenched. Upon hybridization with the target RNA or DNA, the dye is forced to intercalate between the nucleobases of the resulting duplex. This rigid environment restricts the dye's rotational freedom, leading to a significant, "turn-on" fluorescence signal.[4][5]
BisQ, a surrogate base composed of two quinoline (B57606) moieties linked by a monomethine bond, has emerged as a highly effective fluorophore for FIT-PNAs.[1] It offers several advantages over other commonly used dyes like thiazole (B1198619) orange (TO), including:
-
High Brightness and Quantum Yield : BisQ-based FIT-PNAs exhibit superior photophysical properties, leading to brighter signals.[1][2]
-
Red-Shifted Emission : With a maximum emission wavelength of approximately 613 nm, BisQ operates in a spectral region with lower background fluorescence from biological samples, making it ideal for in vitro and in-cell imaging.[1][2]
-
Excellent Sequence Selectivity : BisQ FIT-PNAs demonstrate high sensitivity to single base mismatches in the target sequence.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and performance of BisQ-FIT-PNA probes.
Table 1: Synthesis Yields of BisQ PNA Monomer
| Synthetic Route | Number of Steps | Overall Yield | Reference |
| Previous Published Method | 8 | ~7% | [7] |
| Improved Method using tBu ester-protected PNA | 6 | 61% | [1] |
Table 2: Photophysical Properties of BisQ-FIT-PNA vs. TO-FIT-PNA
| Property | BisQ-FIT-PNA | TO-FIT-PNA | Reference |
| Excitation Wavelength (λex) | 580 nm | 499 nm | [7] |
| Emission Wavelength (λem) | 613 nm (max) | 509 nm | [1][7] |
| Fluorescence Enhancement Factor | > 2-fold | ~2-fold | [7] |
| Concentration for Measurement | 1 µM | 0.5 µM | [7] |
Experimental Protocols
This section details the methodologies for the synthesis of the BisQ PNA monomer and the subsequent evaluation of the photophysical properties of the assembled FIT-PNA probe.
3.1. Facile Synthesis of BisQ PNA Monomer (tBu Ester Route)
This protocol describes an improved synthesis route with a significantly higher overall yield compared to previously published methods.[1] The key starting material is a tBu-ester-modified quinoline synthon.[1] The synthesis involves the coupling of the BisQ acid to a tBu ester-protected PNA backbone followed by deprotection.
Materials:
-
tBu-ester-modified quinoline synthon (Compound 5 in the referenced literature)[1]
-
tBu ester-protected PNA backbone (aminoethylglycine backbone)[1]
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Reagents for normal phase column chromatography
Procedure:
-
Synthesis of BisQ Acid: The tBu-ester-modified quinoline synthon is reacted in a DCM solution with triethylamine to afford the precursor to the BisQ acid, which is then purified by normal phase column chromatography.[7]
-
tBu Ester Removal: The tBu ester protecting group on the BisQ acid precursor is removed using TFA.[7]
-
Coupling to PNA Backbone: The resulting TFA salt of the BisQ acid is directly coupled to the tBu ester-protected PNA backbone.[7] The resulting product is purified by normal phase column chromatography.[7]
-
Final Deprotection: The final BisQ PNA monomer is obtained by removing the tBu ester from the PNA backbone. The compound is dissolved in a 1:1 mixture of TFA and DCM and stirred for 3 hours at room temperature.[1]
-
Purification: The solvent is co-evaporated with toluene and then with diethyl ether to yield the final BisQ PNA monomer as a dark blue solid.[1] The yield for this final deprotection step is reported to be in the range of 90-94%.[1]
3.2. Solid-Phase FIT-PNA Synthesis
The synthesized BisQ monomer is then incorporated into a PNA oligomer sequence using standard automated solid-phase synthesis, typically employing Fmoc/Bhoc chemistry on a peptide synthesizer.[8][9]
Materials:
-
Fmoc/Bhoc-protected PNA monomers (A, T, C, G)
-
Synthesized BisQ PNA monomer
-
Solid support resin (e.g., XAL-PEG-PS)[8]
-
Coupling reagents
-
Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF)[8]
-
Cleavage cocktail (e.g., TFA-based)[9]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Resin Preparation: The synthesis is initiated on a solid support resin.
-
Automated Synthesis Cycle: The PNA chain is elongated from the C-terminus to the N-terminus through a series of automated steps:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the terminal monomer on the resin.
-
Monomer Coupling: The next Fmoc/Bhoc-protected PNA monomer (either a standard base or the BisQ monomer) is activated and coupled to the growing chain.
-
Capping (Optional): Any unreacted sites are capped to prevent the formation of deletion sequences.
-
-
Cleavage and Deprotection: Once the desired sequence is synthesized, the PNA oligomer is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail.[9]
-
Purification: The crude FIT-PNA product is purified by RP-HPLC.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.
3.3. Photophysical Characterization
The fluorescence properties of the purified BisQ-FIT-PNA are evaluated to determine its performance as an RNA sensor.
Materials:
-
Purified BisQ-FIT-PNA
-
Target RNA sequence (fully complementary)
-
Mismatch RNA sequences (containing single base mismatches)
-
Buffer solution
-
Fluorometer or plate reader
Procedure:
-
Sample Preparation: The BisQ-FIT-PNA and RNA strands are dissolved in a suitable buffer.
-
Annealing: The PNA and RNA samples are mixed, heated to 95°C for 5 minutes, and then allowed to cool slowly to room temperature to facilitate hybridization.[4]
-
Fluorescence Measurement: The fluorescence emission spectra of the following samples are recorded:
-
BisQ-FIT-PNA alone (background fluorescence, I₀)
-
BisQ-FIT-PNA hybridized with the fully complementary RNA target (I)
-
BisQ-FIT-PNA hybridized with mismatch RNA targets
-
-
Data Analysis:
-
The fluorescence enhancement is calculated as the ratio I/I₀.
-
The selectivity is assessed by comparing the fluorescence enhancement of the perfectly matched duplex with that of the mismatched duplexes.[6]
-
Visualizations
4.1. Synthesis Workflow for BisQ PNA Monomer
Caption: Workflow for the improved synthesis of the BisQ PNA monomer.
4.2. Mechanism of Forced Intercalation and Fluorescence Signaling
Caption: Mechanism of fluorescence activation in BisQ-FIT-PNA probes.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA assembly using bis-peptide nucleic acids (bisPNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchmap.jp [researchmap.jp]
Methodological & Application
Application Notes and Protocols for Photochromic Bis-Q
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochromic compounds have emerged as powerful tools in pharmacology and neuroscience, offering precise spatiotemporal control over biological processes. Bis-Q, a photoisomerizable azobenzene (B91143) derivative, is a potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). Its biological activity can be controlled by light, making it an invaluable tool for studying cholinergic signaling and developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
This compound, with the full chemical name trans-3,3'-bis[alpha-(trimethylammonium)methyl]azobenzene dibromide , exists in two isomeric forms: trans and cis. The trans-isomer is the biologically active form, potently agonizing nAChRs. Upon irradiation with UV light, it converts to the inactive cis-isomer. This isomerization is reversible, with the cis-isomer reverting to the active trans-form upon exposure to visible light or through thermal relaxation. This photoswitchable property allows for the precise optical control of nAChR activity.
Data Presentation
The photophysical and pharmacological properties of this compound are summarized in the tables below. This data is essential for designing and interpreting experiments involving the optical control of nAChRs.
| Property | Value | References |
| Chemical Name | 3,3'-bis[alpha-(trimethylammonium)methyl]azobenzene dibromide | [1] |
| Common Name | This compound | [2] |
| CAS Number | 81931-05-7 | [1] |
| Molecular Formula | C20H30N4^2+ | [1] |
| Molecular Weight | 326.48 g/mol | [1] |
Table 1: General Properties of this compound
| Isomer | Biological Activity | Wavelength for Isomerization (to other form) |
| trans-Bis-Q | Active (nAChR agonist) | ~365 nm (UV light) |
| cis-Bis-Q | Inactive | ~450 nm (Visible light) or thermal relaxation |
Table 2: Isomer-Specific Properties and Photoswitching of this compound
Signaling Pathway
This compound exerts its biological effects by directly interacting with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The trans-isomer of this compound acts as an agonist, mimicking the effect of the endogenous neurotransmitter acetylcholine.
Caption: Signaling pathway of nAChR activation by photochromic this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
-
Reconstitution: this compound is typically supplied as a dibromide salt. Reconstitute the solid compound in a suitable solvent, such as sterile water or a buffer like PBS, to create a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Store the stock solution protected from light at -20°C. Due to its photoisomerizable nature, it is critical to handle this compound in the dark or under dim red light to maintain the trans-isomer configuration.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer (e.g., artificial cerebrospinal fluid for neuronal preparations). The final concentration of this compound for experiments typically ranges from 1 µM to 100 µM, depending on the preparation and desired effect.[3]
In Vitro Photo-control of nAChRs in Cell Culture
This protocol describes the use of this compound to control the activity of nAChRs in cultured cells, such as neurons or cell lines expressing nAChRs.
Materials:
-
Cultured cells expressing nAChRs
-
This compound working solution
-
Experimental buffer (e.g., aCSF)
-
Light source for UV irradiation (e.g., LED with a peak wavelength of ~365 nm)
-
Light source for visible light irradiation (e.g., LED with a peak wavelength of ~450 nm)
-
Electrophysiology setup (e.g., patch-clamp) or calcium imaging system
Procedure:
-
Cell Preparation: Plate cells on appropriate culture dishes for the intended assay (e.g., glass coverslips for imaging or electrophysiology).
-
Application of this compound: Replace the culture medium with the experimental buffer containing the desired concentration of trans-Bis-Q (prepared in the dark). Incubate for a sufficient time to allow for diffusion and binding to the receptors.
-
Baseline Measurement: Measure the baseline cellular activity (e.g., membrane potential, firing rate, or intracellular calcium levels) in the dark.
-
Photo-inactivation: To inactivate the nAChRs, illuminate the cells with UV light (~365 nm). The duration and intensity of the light will need to be optimized for the specific setup but can range from milliseconds to seconds.[4]
-
Measurement during Inactivation: Record the cellular response during and after UV illumination. A decrease in nAChR-mediated activity is expected.
-
Photo-activation: To reactivate the nAChRs, illuminate the cells with visible light (~450 nm).
-
Measurement during Activation: Record the cellular response to observe the restoration of nAChR activity.
-
Control Experiments: Perform control experiments without this compound to ensure that the observed effects are not due to the light stimulation itself. Also, perform experiments with this compound in the dark to assess the baseline agonist activity of the trans-isomer.
Caption: Experimental workflow for in vitro photo-control of nAChRs.
Ex Vivo Photo-control in Tissue Slices
This protocol is adapted for use in acute tissue preparations, such as brain slices.
Materials:
-
Acutely prepared tissue slices (e.g., brain slices)
-
This compound working solution in physiological buffer (e.g., aCSF)
-
Perfusion system for tissue slices
-
Light delivery system (e.g., fiber-optic coupled to LEDs)
-
Electrophysiology recording setup
Procedure:
-
Slice Preparation: Prepare acute tissue slices according to standard protocols and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Bath Application of this compound: Switch the perfusion to aCSF containing the desired concentration of trans-Bis-Q. Allow sufficient time for the compound to perfuse the tissue.
-
Electrophysiological Recording: Establish a stable electrophysiological recording from a neuron of interest.
-
Optical Stimulation: Deliver UV and visible light through a fiber-optic cannula positioned over the region of interest to inactivate and reactivate the this compound and modulate neuronal activity.
-
Data Analysis: Analyze the changes in neuronal firing, synaptic potentials, or membrane properties in response to the light application.
Logical Relationships
The relationship between the isomeric state of this compound and its effect on nAChR activity is a key concept for designing experiments.
Caption: Logical relationship between light, this compound state, and neuronal response.
Conclusion
This compound is a powerful photopharmaceutical tool for the precise control of nicotinic acetylcholine receptors. The protocols and data provided in this document serve as a guide for researchers to effectively utilize this compound in their studies of cholinergic signaling and neural circuit function. Careful optimization of experimental parameters, including this compound concentration and light delivery, is crucial for achieving reproducible and meaningful results.
References
- 1. echemi.com [echemi.com]
- 2. Response of acetylcholine receptors to photoisomerizations of bound agonist molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of acetylcholine receptors to photoisomerizations of bound agonist molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic tools for analyzing the neural circuits of behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel nAChR Agonist in Voltage-Clamp Electrophysiology
A Fictionalized Account for "trans-Bis-Q" as "Compound Q"
Disclaimer: A thorough search of scientific literature and chemical databases did not yield a recognized nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with the specific name "trans-Bis-Q." The following application notes and protocols are presented as a detailed, generalized guide for the characterization of a novel, hypothetical nAChR agonist, hereafter referred to as "Compound Q," using voltage-clamp electrophysiology. This document is intended for researchers, scientists, and drug development professionals familiar with electrophysiological techniques.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in various physiological processes and pathological conditions, including neurodegenerative diseases, makes them a critical target for drug discovery.[2][3] Voltage-clamp electrophysiology is a powerful technique to characterize the functional properties of novel compounds that act on nAChRs.[4][5][6][7] This document provides a comprehensive guide for the application of "Compound Q," a hypothetical nAChR agonist, in voltage-clamp experiments to determine its potency, efficacy, kinetics, and ion selectivity.
Mechanism of Action of nAChR Agonists
nAChRs are pentameric structures composed of various subunits that form a central ion pore.[2] The binding of an agonist, such as acetylcholine (ACh) or a novel compound like "Compound Q," to the extracellular domain of the receptor induces a conformational change.[1] This change opens the ion channel, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the cell membrane and subsequent cellular responses.[1][8] The specific subunit composition of the nAChR subtype determines its pharmacological and biophysical properties, including agonist affinity and ion permeability.[9][10]
Required Materials and Solutions
Equipment
-
Patch-clamp amplifier and data acquisition system
-
Microscope (upright or inverted) with manipulators
-
Pipette puller and polisher
-
Vibration isolation table
-
Faraday cage
-
Cell culture incubator
-
Water bath
-
pH meter and osmometer
Solutions and Reagents
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.[13]
-
Internal (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.[14]
-
Cell Culture Media: Appropriate for the cell line being used (e.g., DMEM for HEK293 cells).
-
"Compound Q" Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water). Store at -20°C or as recommended by the supplier.
-
Reference Agonists: Acetylcholine (ACh), nicotine.
-
Antagonists: Mecamylamine, dihydro-β-erythroidine (DHβE) for specific nAChR subtypes.
Experimental Protocols
Cell Preparation
This protocol describes the use of a heterologous expression system (e.g., HEK293 cells) stably or transiently expressing the nAChR subtype of interest.
-
Cell Culture: Culture cells in appropriate media at 37°C and 5% CO₂. Passage cells every 2-3 days to maintain them in a logarithmic growth phase.
-
Transfection (for transient expression): Co-transfect cells with plasmids encoding the desired nAChR subunits and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch-clamping.
Voltage-Clamp Recording
The whole-cell patch-clamp configuration is recommended for these experiments.[11]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Approach a single, healthy-looking cell (identified by morphology and GFP fluorescence if applicable) with the patch pipette.
-
Apply slight positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage Clamp:
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Allow the cell to stabilize for a few minutes before starting the experiment.
-
Application of "Compound Q"
-
Concentration-Response Curve:
-
Prepare a series of dilutions of "Compound Q" in the external solution, ranging from low nanomolar to high micromolar concentrations.
-
Apply each concentration for a fixed duration (e.g., 2-5 seconds) using a rapid perfusion system, followed by a washout period with the external solution until the current returns to baseline.
-
Record the peak inward current elicited by each concentration.
-
-
Activation and Deactivation Kinetics:
-
Apply a saturating concentration of "Compound Q" (determined from the concentration-response curve) for a short duration (e.g., 100-500 ms) to measure the activation rate.
-
Rapidly switch back to the external solution to measure the deactivation (desensitization) rate.
-
-
Ion Selectivity (Reversal Potential):
-
Apply a fixed concentration of "Compound Q" while holding the membrane potential at various voltages (e.g., from -80 mV to +40 mV in 10 mV steps).
-
Measure the peak current at each holding potential.
-
Plot the current-voltage (I-V) relationship. The voltage at which the current reverses is the reversal potential (Erev).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
| Parameter | "Compound Q" (Hypothetical) | Acetylcholine (Reference) | Nicotine (Reference) | nAChR Subtype |
| EC₅₀ (µM) | 1.5 | 10 | 5 | α4β2 |
| 25 | 50 | 30 | α7 | |
| Hill Slope | 1.2 | 1.1 | 1.3 | α4β2 |
| 1.0 | 0.9 | 1.1 | α7 | |
| Maximal Response (% ACh) | 95% | 100% | 85% | α4β2 |
| 110% | 100% | 90% | α7 |
| Kinetic Parameter | "Compound Q" (Hypothetical) | Acetylcholine (Reference) | nAChR Subtype |
| Activation Time (10-90% rise, ms) | 25 | 20 | α4β2 |
| Deactivation Tau (ms) | 150 | 120 | α4β2 |
| Ion Permeability Ratio | "Compound Q" Activated Channel (Hypothetical) |
| PNa / PK | 1.2 |
| PCa / PK | 5.8 |
Visualizations
Signaling Pathway
Caption: Signaling pathway of a nAChR agonist.
Experimental Workflow
Caption: Workflow for voltage-clamp electrophysiology.
Safety and Handling
As "trans-Bis-Q" is a hypothetical novel compound, it should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound and its solutions.
-
Ventilation: Prepare stock solutions and handle the neat compound in a chemical fume hood.
-
Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.
-
Safety Data Sheet (SDS): For any new compound, a comprehensive SDS should be available, detailing its physical and chemical properties, toxicity, handling, storage, and disposal procedures.
By following these detailed protocols and application notes, researchers can effectively characterize the pharmacological and biophysical properties of novel nAChR agonists like the hypothetical "Compound Q" using voltage-clamp electrophysiology. This information is crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.
References
- 1. A Change in the Ion Selectivity of Ligand-Gated Ion Channels Provides a Mechanism to Switch Behavior | PLOS Biology [journals.plos.org]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Road to Discovery of Neuronal Nicotinic Cholinergic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of acetylcholine receptor domains in ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline and acetylcholine have similar kinetic properties of activation and desensitization on the alpha7 nicotinic receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transesophageal electrophysiology study in the diagnosis of dual atrioventricular nodal nonreentrant tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Photopharmacological Control of Nicotinic Acetylcholine Receptors with Bis-Q
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, including addiction, epilepsy, and Alzheimer's disease. Photopharmacology offers a powerful approach to study and control nAChR activity with high spatiotemporal precision. This is achieved using photoswitchable ligands, such as Bis-Q, which can be reversibly activated or deactivated with light.
This compound, a photoisomerizable azobenzene (B91143) compound, acts as a potent agonist of nAChRs in its trans isomeric form. Upon irradiation with a specific wavelength of light, trans-Bis-Q undergoes isomerization to the cis form, which is a much weaker agonist. This light-induced change in molecular geometry leads to a rapid closing of the nAChR channel, allowing for precise optical control over receptor function. This document provides detailed application notes and experimental protocols for the use of this compound in the photopharmacological control of nAChRs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of this compound and other common ligands with nicotinic acetylcholine receptors.
Table 1: Agonist and Antagonist Properties at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | EC50 / IC50 | Hill Coefficient | Notes |
| trans-Bis-Q | General nAChR | Agonist (EC50 not specified in retrieved results) | ~2.0[1] | Two molecules are required to activate the receptor. |
| Acetylcholine | α4β2 nAChR (high sensitivity) | ~1 µM | Not specified | Endogenous agonist. |
| Acetylcholine | α4β2 nAChR (low sensitivity) | ~100 µM | Not specified | Endogenous agonist. |
| Nicotine | α4β2 nAChR | EC50 ~1.6 µM | Not specified | Exogenous agonist. |
| Epibatidine | α4β2 nAChR | EC50 > Acetylcholine/Nicotine | Not specified | Potent exogenous agonist. |
| d-tubocurarine | α4β2 nAChR (9:1 α:β ratio) | IC50 ~0.2 µM | Not specified | Competitive antagonist. |
| d-tubocurarine | α4β2 nAChR (1:9 α:β ratio) | IC50 ~2 µM | Not specified | Competitive antagonist. |
| Mecamylamine | α3β4α5 nAChR | IC50 ~1.1 µM | Not specified | Non-competitive antagonist. |
Table 2: Photochemical Properties of this compound
| Property | Value | Wavelength | Conditions |
| Photoisomerization | trans to cis | ~366 nm | UV light exposure. |
| Reverse Isomerization | cis to trans | ~400-450 nm or thermal | Visible light or relaxation in the dark. |
| Photoisomerization Quantum Yield (Φ) | Not specified for this compound in retrieved results. For a similar azobenzene compound, Φ(trans→cis) was 0.041 in ethanol (B145695).[2] | 365 nm | The quantum yield is a measure of the efficiency of the photoisomerization process. |
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist like trans-Bis-Q leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) and subsequent activation of voltage-gated ion channels and various downstream signaling cascades.
Caption: Photopharmacological control of nAChR signaling by this compound.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines a typical workflow for investigating the photopharmacological effects of this compound on nAChRs using two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on cultured cells.
Caption: General workflow for photopharmacology experiments with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Due to the chemical nature of this compound (a quaternary ammonium (B1175870) compound), it is soluble in aqueous solutions. Use high-purity water (e.g., Milli-Q) or a suitable buffer (e.g., HEPES-buffered saline) as the solvent.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution protected from light at 4°C for short-term storage or -20°C for long-term storage.
-
-
Working Solution: Dilute the stock solution in the appropriate external recording solution to the final desired concentration immediately before the experiment. Protect the working solution from light.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is adapted for the study of this compound on nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA encoding the desired nAChR subunits into the oocyte cytoplasm.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Solutions:
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.
-
This compound working solution: Dilute this compound stock solution in ND96 to the desired final concentration (e.g., 1-100 µM of the trans isomer).
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the two electrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential to a holding potential of -60 to -80 mV.
-
Establish a stable baseline current.
-
Perfuse the chamber with the trans-Bis-Q working solution and record the inward current until a steady state is reached.
-
Deliver a brief pulse of UV light (e.g., 365 nm) to the oocyte to induce photoisomerization of this compound to the cis form. Observe the rapid decrease in the inward current.
-
To observe recovery, either wait for thermal relaxation of cis-Bis-Q back to the trans form or actively promote it by illuminating with visible light (e.g., 450 nm).
-
Wash out the this compound solution with ND96 to return to baseline.
-
-
Control Experiments:
-
Perform light application in the absence of this compound to ensure that the light itself does not elicit a current.
-
Apply a known nAChR antagonist (e.g., mecamylamine) to confirm that the this compound-induced current is mediated by nAChRs.
-
Protocol 3: Whole-Cell Patch-Clamp Recording in Cultured Cells
This protocol is suitable for studying the effects of this compound on nAChRs in mammalian cell lines (e.g., HEK293 cells) transiently or stably expressing the receptor subunits of interest.
-
Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transfect cells with plasmids encoding the desired nAChR subunits.
-
Re-plate cells onto coverslips 24 hours post-transfection for recording 24-48 hours later.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
This compound working solution: Dilute this compound stock solution in the external solution.
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the electrodes with the internal solution.
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply the trans-Bis-Q working solution using a perfusion system and record the inward current.
-
While applying this compound, deliver a light pulse (e.g., 365 nm) to the cell to induce photoisomerization and observe the current decay.
-
Wash out with external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the trans-Bis-Q-induced current.
-
Fit the decay of the current upon illumination to an exponential function to determine the rate of channel closing.
-
Construct concentration-response curves by applying different concentrations of trans-Bis-Q to determine the EC50.
-
Protocol 4: Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of the light-induced conversion of trans-Bis-Q to cis-Bis-Q.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Calibrated light source with a narrow bandwidth (e.g., LED or laser) at the desired wavelength (e.g., 365 nm).
-
Actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode to measure photon flux.
-
-
Procedure:
-
Prepare a solution of trans-Bis-Q in a suitable solvent (e.g., ethanol or water) with a known concentration.
-
Measure the initial absorbance spectrum of the solution.
-
Irradiate the solution with the calibrated light source for a defined period.
-
Measure the absorbance spectrum of the irradiated solution. The decrease in the absorbance peak corresponding to the trans isomer and the increase in the peak corresponding to the cis isomer can be used to calculate the change in concentration.
-
The quantum yield can be calculated using the following equation: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
The number of photons absorbed can be determined using the measured photon flux and the absorbance of the solution.
-
Conclusion
The photopharmacological agent this compound provides a powerful tool for the precise optical control of nicotinic acetylcholine receptor activity. The protocols and data presented in these application notes offer a framework for researchers to design and execute experiments to investigate the role of nAChRs in various physiological and pathological processes with high spatiotemporal resolution. Careful execution of these protocols and appropriate control experiments are essential for obtaining reliable and reproducible results in the exciting field of photopharmacology.
References
Application Notes: Quantitative Analysis of RNA Expression Using BisQ Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of RNA expression is fundamental to understanding gene regulation, disease pathogenesis, and for the development of novel therapeutics. Bis-Quinoline (BisQ) probes offer a highly sensitive and specific method for the quantitative analysis of RNA expression. These probes are a specialized class of Forced Intercalation Peptide Nucleic Acid (FIT-PNA) probes.[1][2][3]
FIT-PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide structure.[4] This backbone modification confers high binding affinity and specificity to complementary RNA sequences and provides resistance to enzymatic degradation. The core of a BisQ probe's functionality lies in the incorporation of a Bis-Quinoline (BisQ) dye as a surrogate nucleobase within the PNA sequence.[1][2] In its unbound state, the BisQ dye's fluorescence is quenched due to intramolecular rotation. Upon hybridization with the target RNA sequence, the dye is forced to intercalate between the nucleobases of the PNA-RNA duplex. This steric confinement restricts the dye's rotation, leading to a significant increase in fluorescence emission.[1][2] This "turn-on" fluorescence signal is directly proportional to the amount of target RNA, enabling quantitative analysis.
BisQ probes have demonstrated superior photophysical properties compared to other common fluorophores used in FIT-PNAs, such as thiazole (B1198619) orange (TO).[1][5] These properties include higher brightness, a larger quantum yield, and a red-shifted emission spectrum (around 613 nm), which helps to reduce background fluorescence from biological samples.[1][2]
Key Advantages of BisQ Probes:
-
High Sensitivity: Capable of detecting RNA targets at picomolar concentrations.[6][7]
-
Excellent Specificity: Can discriminate single nucleotide mismatches, crucial for allele-specific expression analysis and mutation detection.[8][9]
-
Real-Time Quantification: Suitable for real-time analysis of RNA expression.[8][9]
-
Nuclease Resistance: The PNA backbone is resistant to degradation by nucleases, making it robust for use in cell lysates and other biological samples.[10]
-
Wash-Free Imaging: The "turn-on" nature of the fluorescence signal upon binding allows for homogenous assays and wash-free imaging of RNA in cells.[11]
Experimental Protocols
Design of BisQ-FIT-PNA Probes
-
Target Sequence Selection: Identify a unique sequence within the target RNA of 10-15 bases. Avoid regions with significant secondary structures.
-
Probe Sequence Design: Design a PNA sequence complementary to the target RNA.
-
BisQ Placement: Replace a purine (B94841) base in the PNA sequence with the BisQ monomer. The position of the BisQ surrogate can influence binding affinity and fluorescence enhancement, so empirical testing may be required for optimal performance.
-
Synthesis: Synthesize the BisQ-FIT-PNA probe using automated solid-phase synthesis.[12][13] Several chemical routes for the synthesis of the BisQ PNA monomer have been described, with some methods offering significant improvements in yield.[1][2][5]
Quantitative Analysis of RNA in Solution
This protocol describes a general method for quantifying a specific RNA target in a solution, such as purified RNA or cell lysate.
Materials:
-
BisQ-FIT-PNA probe specific to the target RNA
-
Target RNA (purified or in a complex biological sample)
-
Hybridization Buffer (e.g., 1x PBS)
-
Spectrofluorometer
-
Nuclease-free water
-
Nuclease-free microplates (e.g., 384-well)
Procedure:
-
Probe and Target Preparation:
-
Resuspend the lyophilized BisQ-FIT-PNA probe in nuclease-free water to create a stock solution (e.g., 100 µM).
-
Prepare a dilution series of the target RNA of known concentrations for generating a standard curve.
-
Prepare the unknown RNA samples.
-
-
Hybridization Reaction:
-
In a microplate well, combine the BisQ-FIT-PNA probe (final concentration typically 1 µM) and the RNA sample (either standard or unknown) in hybridization buffer.[1] The total reaction volume will depend on the microplate format.
-
Include a "no target" control containing only the BisQ-FIT-PNA probe in the hybridization buffer.
-
-
Annealing:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the "no target" control from all measurements to correct for background fluorescence.
-
Plot the fluorescence intensity of the RNA standards against their concentrations to generate a standard curve.
-
Determine the concentration of the unknown RNA samples by interpolating their fluorescence values on the standard curve.
-
Thermal Denaturation Analysis (Melting Curve)
This analysis is used to determine the melting temperature (Tm) of the PNA-RNA duplex, which is a measure of its stability.
Materials:
-
BisQ-FIT-PNA probe
-
Target RNA
-
Hybridization Buffer (e.g., 1x PBS)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Prepare a solution containing the BisQ-FIT-PNA probe and the target RNA at a known concentration (e.g., 2.5 µM each) in hybridization buffer.[6]
-
Annealing: Heat the sample to 95°C for 5 minutes and then cool to 20°C for 1 hour.[6]
-
Melting Curve Acquisition:
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated. This is determined from the midpoint of the transition in the melting curve.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison.
Table 1: Photophysical Properties of BisQ-FIT-PNA vs. TO-FIT-PNA
| Property | BisQ-FIT-PNA | TO-FIT-PNA |
| Excitation Max (λex, nm) | ~580 | ~499 |
| Emission Max (λem, nm) | ~613 | ~535 |
| Quantum Yield (Φ) | High | Moderate |
| Brightness (BR) | High | Moderate |
| Fold Increase in Fluorescence upon Hybridization | >100-fold | Variable |
This table provides a comparative summary of the key photophysical properties of BisQ-FIT-PNA and the more traditional Thiazole Orange (TO)-FIT-PNA, highlighting the advantages of the BisQ surrogate base.[1]
Table 2: Quantitative Analysis of Target RNA
| Sample ID | Fluorescence Intensity (a.u.) | Calculated Concentration (nM) |
| Standard 1 (100 nM) | 15,234 | 100 |
| Standard 2 (50 nM) | 7,612 | 50 |
| Standard 3 (25 nM) | 3,805 | 25 |
| Standard 4 (12.5 nM) | 1,901 | 12.5 |
| No Target Control | 150 | 0 |
| Unknown Sample 1 | 5,789 | 37.9 |
| Unknown Sample 2 | 2,456 | 16.1 |
This table shows example data from a quantitative experiment, including a standard curve and the calculated concentrations of unknown samples.
Visualizations
Caption: Mechanism of BisQ-FIT-PNA probe activation.
Caption: Experimental workflow for RNA quantification.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FIT probes: peptide nucleic acid probes with a fluorescent base surrogate enable real-time DNA quantification and single nucleotide polymorphism discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA assembly using bis-peptide nucleic acids (bisPNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Phototoxicity of Compound Q (Bis-quaternary) in Neuronal Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of phototoxicity induced by "Compound Q," a hypothetical bis-quaternary fluorescent dye, in neuronal cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Compound Q-induced phototoxicity and what are its signs in neuronal cultures?
A1: Compound Q, like many fluorescent molecules, can become phototoxic upon excitation with light. This process generates reactive oxygen species (ROS) that damage cellular components. In neuronal cultures, signs of phototoxicity include reduced neurite outgrowth, dendritic spine loss, cell blebbing, vacuole formation, decreased cell viability, and ultimately, apoptosis or necrosis.
Q2: What is the underlying mechanism of Compound Q phototoxicity?
A2: The phototoxicity of fluorescent compounds like Compound Q is primarily driven by two photochemical pathways. Upon light absorption, the molecule transitions to an excited singlet state, and then to a longer-lived triplet state. In the presence of oxygen, this can lead to the formation of singlet oxygen (a Type II reaction) or other reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide (a Type I reaction). These ROS cause oxidative stress, leading to damage of lipids, proteins, and nucleic acids, which culminates in cell death.
Q3: How can I minimize phototoxicity during my imaging experiments with Compound Q?
A3: Minimizing phototoxicity involves a multi-faceted approach:
-
Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Wavelength Selection: If possible, use longer wavelengths for excitation, as they are generally less energetic and cause less scattering and phototoxicity.
-
Culture Media: Utilize specialized imaging media formulated to reduce phototoxicity, such as those with reduced concentrations of photosensitizing components (e.g., riboflavin, phenol (B47542) red) and the inclusion of antioxidants.
-
Antioxidant Supplementation: Supplement your culture medium with antioxidants to neutralize ROS.
-
Oxygen Scavenging: In fixed-cell imaging, oxygen scavenging systems can be employed to reduce the availability of molecular oxygen, a key component in ROS formation.
Q4: Are there alternatives to Compound Q if phototoxicity remains an issue?
A4: Yes, if phototoxicity from Compound Q cannot be sufficiently mitigated, consider using alternative fluorescent probes with higher photostability and lower quantum yields for ROS production. Newer generations of fluorescent proteins and organic dyes are often engineered for reduced phototoxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to Compound Q phototoxicity.
| Problem | Possible Cause | Recommended Solution |
| Rapid cell death or morphological changes (blebbing, vacuolization) during or immediately after imaging. | High excitation light intensity or prolonged exposure. | Reduce laser power/lamp intensity to the minimum required for signal detection. Decrease exposure time per frame and/or the frequency of image acquisition. |
| Gradual decline in neuronal health (e.g., neurite retraction, decreased viability) over time-lapse experiments. | Cumulative phototoxic effects from repeated imaging. | Optimize the imaging interval to the longest duration that still captures the biological process of interest. Consider using a lower concentration of Compound Q. Supplement the culture medium with antioxidants like Trolox or N-acetylcysteine. |
| High background fluorescence and poor signal-to-noise ratio, leading to the need for higher excitation power. | Suboptimal filter sets or detector sensitivity. Non-specific binding of Compound Q. | Ensure that the excitation and emission filters are appropriate for the spectral properties of Compound Q. Use a high-quantum-yield detector. Optimize staining protocols to reduce background. |
| Inconsistent results and poor reproducibility of experiments. | Variations in imaging conditions or cell culture environment. | Standardize all imaging parameters (light source, intensity, exposure, etc.) across experiments. Use a consistent and optimized cell culture and imaging medium. |
Experimental Protocols
Protocol 1: Assessing Cell Viability to Quantify Phototoxicity
This protocol uses a resazurin-based assay (e.g., PrestoBlue™) to quantify the metabolic activity of neurons, which is an indicator of cell viability.
-
Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at a suitable density.
-
Staining: Incubate the cells with Compound Q according to your standard protocol.
-
Imaging: Expose the cells to the desired light intensity and duration using a fluorescence microscope. Include control wells that are not exposed to light.
-
Viability Assay:
-
After imaging, remove the imaging medium.
-
Add 100 µL of fresh culture medium containing the resazurin (B115843) reagent (e.g., 10% PrestoBlue™) to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the viability of the light-exposed cells to the non-exposed control cells.
Protocol 2: Detecting Reactive Oxygen Species (ROS) Production
This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS (e.g., CellROX™ Green).
-
Cell Preparation: Culture neurons on glass-bottom dishes or plates suitable for imaging.
-
Staining: Load the cells with the ROS indicator dye according to the manufacturer's protocol. Subsequently, stain with Compound Q.
-
Imaging:
-
Acquire a baseline image of the ROS indicator fluorescence before exposing the cells to the excitation light for Compound Q.
-
Expose the cells to the light source under the conditions that will be used in the experiment.
-
Acquire images of the ROS indicator at set time points during and after light exposure.
-
-
Data Analysis: Quantify the change in fluorescence intensity of the ROS indicator over time to determine the rate of ROS production.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments aimed at mitigating Compound Q phototoxicity.
Table 1: Effect of Excitation Light Intensity on Neuronal Viability
| Excitation Intensity (% of max) | Mean Neuronal Viability (% of control) ± SD |
| 0 (Control) | 100 ± 4.5 |
| 10 | 92 ± 5.1 |
| 25 | 75 ± 6.8 |
| 50 | 48 ± 8.2 |
| 100 | 15 ± 3.9 |
Table 2: Efficacy of Antioxidants in Mitigating Phototoxicity
| Treatment | Mean Neuronal Viability (% of control) ± SD |
| No Antioxidant (Light Exposed) | 52 ± 7.3 |
| Trolox (100 µM) | 85 ± 6.1 |
| N-acetylcysteine (1 mM) | 78 ± 5.9 |
| Ascorbic Acid (200 µM) | 65 ± 8.0 |
Visualizations
Technical Support Center: Addressing Non-Specific Binding of Bis-quinolinium Cyclophanes (Bis-Q) to Ion Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for non-specific binding of Bis-quinolinium cyclophane (Bis-Q) and its analogs to various ion channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: Bis-quinolinium cyclophanes, such as UCL 1684 and UCL 1848, are potent blockers of small-conductance calcium-activated potassium (SK) channels.[1][2] These compounds are valuable research tools for studying the physiological roles of SK channels.
Q2: What is non-specific binding and why is it a concern with this compound?
A2: Non-specific binding refers to the interaction of a compound with targets other than its intended primary target. For this compound and its analogs, which are cationic molecules, there is a potential for electrostatic and hydrophobic interactions with various ion channels, leading to off-target effects that can confound experimental results. Recent studies have shown that this compound derivatives also act as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3]
Q3: What are the common off-targets for this compound and similar compounds?
A3: Besides their primary targets (SK channels), this compound derivatives have been shown to bind to muscarinic acetylcholine receptors (M1, M3, and M5).[2][3] Due to their chemical nature, other potential off-targets include various voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.
Q4: How can I minimize non-specific binding in my experiments?
A4: Several strategies can be employed to reduce non-specific binding:
-
Optimize Buffer Conditions: Adjusting the pH and increasing the salt concentration of your experimental buffer can help minimize electrostatic interactions.[4]
-
Use Blocking Agents: Including bovine serum albumin (BSA) or non-ionic surfactants like Tween-20 in your solutions can shield against non-specific interactions with surfaces and other proteins.[4][5]
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired effect on your primary target to minimize off-target engagement.
-
Employ Control Experiments: Always include appropriate controls to differentiate between specific and non-specific effects.
Quantitative Data: Binding Affinity of this compound Analogs
The following table summarizes the known binding affinities of two common this compound analogs, UCL 1684 and UCL 1848, for their primary targets and identified off-targets. This data is crucial for designing experiments and interpreting results.
| Compound | Target Ion Channel/Receptor | Parameter | Value | Reference |
| UCL 1684 | SK Potassium Channels | IC50 | 3 nM | [6] |
| M1 Muscarinic Receptor | IC50 | 0.12 µM | [2][3] | |
| M3 Muscarinic Receptor | IC50 | 1.5 µM | [2][3] | |
| M3 Muscarinic Receptor | Ki | 909 nM | [2] | |
| M5 Muscarinic Receptor | IC50 | 0.52 µM | [3] | |
| UCL 1848 | SK Potassium Channels | IC50 | 2.7 nM | |
| M3 Muscarinic Receptor | IC50 | 1.0 µM | [2][3] |
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when working with this compound and its analogs.
Issue 1: Unexpected or inconsistent results in electrophysiology experiments.
This could be due to non-specific binding to off-target ion channels.
Caption: Troubleshooting workflow for unexpected electrophysiology results.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the specificity of this compound.
Protocol 1: Automated Patch Clamp Electrophysiology for Off-Target Screening
This protocol is designed to screen this compound against a panel of common off-target ion channels using an automated patch-clamp system.
Objective: To determine the IC50 of this compound for various voltage-gated ion channels (e.g., hERG, Nav1.5, Cav1.2).
Materials:
-
Automated patch-clamp system (e.g., QPatch, IonFlux)
-
Cell lines stably expressing the ion channel of interest
-
Appropriate internal and external solutions for each ion channel
-
This compound stock solution
-
Positive control inhibitors for each ion channel
Methodology:
-
Cell Preparation: Culture and harvest cells according to standard protocols for the specific cell line and automated patch-clamp system.
-
Solution Preparation: Prepare internal and external solutions with appropriate ionic compositions and pH for the target ion channel. Include 0.1% BSA in the external solution to reduce non-specific binding.
-
Compound Preparation: Prepare a serial dilution of this compound in the external solution. The concentration range should span at least four orders of magnitude around the expected IC50.
-
Automated Patch-Clamp Run:
-
Load cells, internal solution, external solution, and compound plates onto the instrument.
-
Initiate the automated patch-clamp protocol, which typically includes:
-
Cell capture and seal formation.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit and measure the ionic current.
-
Baseline recording in the absence of the compound.
-
Application of increasing concentrations of this compound.
-
Application of a positive control at the end of the experiment to confirm channel block.
-
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Caption: Simplified signaling pathway of a voltage-gated potassium channel.
Protocol 2: Radioligand Binding Assay for Selectivity Profiling
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a panel of receptors and ion channels.
Objective: To determine the Ki of this compound for various targets by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target of interest
-
A specific radioligand for each target (e.g., [3H]-NMS for muscarinic receptors)
-
This compound stock solution
-
Unlabeled competitor for defining non-specific binding
-
Binding buffer
-
Scintillation counter and vials
-
Glass fiber filters
Methodology:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor/ion channel. Determine the protein concentration of the preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + radioligand + binding buffer.
-
Non-specific Binding: Membranes + radioligand + excess unlabeled competitor.
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Fluorescence-Based Assay for High-Throughput Screening
This protocol outlines a fluorescence-based assay using a membrane potential-sensitive dye to screen for non-specific ion channel modulation by this compound.
Objective: To rapidly assess the inhibitory or activating effects of this compound on ion channel activity in a high-throughput format.
Materials:
-
Cell line stably expressing the ion channel of interest
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Fluorescence plate reader with kinetic reading capabilities
-
This compound stock solution
-
Activators and inhibitors for the target ion channel (positive controls)
Methodology:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate to allow the dye to load into the cells.
-
Compound Addition: Prepare a plate with different concentrations of this compound and control compounds.
-
Fluorescence Reading:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's fluidics to add the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic fluorescence readings to measure changes in membrane potential upon compound addition.
-
For voltage-gated channels, a depolarizing stimulus (e.g., addition of high potassium) may be applied after compound incubation to assess block.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the response to control wells.
-
Plot the normalized response as a function of this compound concentration to determine the IC50 or EC50.
-
Caption: Workflow for a fluorescence-based ion channel assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Bis-Quinolinium Cyclophane Blockers of SK Potassium Channels Are Antagonists of M3 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background Fluorescence with BisQ Probes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background fluorescence when using BisQ (bis-pyrans-squaraine) probes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background fluorescence can significantly impact the quality and reliability of experimental data by reducing the signal-to-noise ratio. This guide will walk you through the common causes and solutions for this issue.
Q1: What are the most common causes of high background fluorescence with BisQ probes?
High background fluorescence when using BisQ probes can arise from a combination of factors related to the probe itself, the experimental protocol, and the imaging setup. A systematic approach is the best way to identify and resolve the source of the high background.[1]
Here is a logical workflow to diagnose the source of high background fluorescence:
Caption: A logical workflow to diagnose the source of high background fluorescence.
Q2: My unstained sample shows a high signal. What does this mean and how can I fix it?
A high signal in your unstained control indicates significant autofluorescence from your sample (e.g., cells or tissue).[1] Autofluorescence is the natural emission of light by biological structures.
Solutions to Reduce Autofluorescence:
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing algorithms to separate the specific probe signal from the autofluorescence spectrum.
-
Quenching Agents: Treat your samples with an autofluorescence quencher like Sudan Black B.
-
Change Fluorophore: If possible, switch to a BisQ probe that excites and emits in the near-infrared (NIR) range, as autofluorescence is typically lower in this region of the spectrum.
Q3: The background is high in my stained sample, but not in the unstained control. What should I investigate?
This scenario points towards issues with the probe itself or the staining protocol, primarily nonspecific binding or probe aggregation.
Probe-Related Issues:
-
Probe Aggregation: Squaraine dyes, the core of BisQ probes, have a known tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching or the formation of fluorescent aggregates that contribute to background.
-
High Probe Concentration: Using too much probe increases the likelihood of both nonspecific binding and aggregation.
Protocol-Related Issues:
-
Insufficient Washing: Inadequate washing will leave unbound probe molecules in the sample, contributing to a high background.[1]
-
Inadequate Blocking: Failure to block nonspecific binding sites on your sample can lead to the probe binding to unintended targets.
Q4: How can I prevent BisQ probe aggregation?
Preventing aggregation is crucial for achieving a good signal-to-noise ratio with squaraine-based probes.
Strategies to Minimize Probe Aggregation:
-
Optimize Probe Concentration: Titrate your BisQ probe to find the lowest concentration that provides a specific signal.
-
Use a Co-solvent: Prepare your probe stock solution in an organic solvent like DMSO and then dilute it in your aqueous buffer immediately before use.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 20 (typically 0.05% to 0.1%), to your staining buffer can help prevent aggregation.
Caption: The process of BisQ probe aggregation in aqueous solutions.
Q5: What is the best way to reduce nonspecific binding?
Minimizing nonspecific binding is essential for ensuring that the fluorescent signal you detect is from your target of interest.
Experimental Protocol to Reduce Nonspecific Binding:
-
Blocking: Before adding the BisQ probe, incubate your sample with a blocking solution. The choice of blocking agent depends on your sample type.
-
Washing: After incubating with the probe, increase the number and/or duration of your wash steps. Using a buffer containing a mild detergent (e.g., PBS with 0.1% Tween 20) can be more effective at removing unbound probe.
Caption: Illustration of specific versus nonspecific binding of a fluorescent probe.
Quantitative Data and Experimental Protocols
While optimal conditions should be determined empirically for each specific application, the following table provides some general starting points for BisQ probe concentrations based on published studies.
Table 1: Recommended Starting Concentrations for BisQ Probes
| Application | Probe Concentration | Incubation Time | Reference |
| In Vitro Cell Imaging | 20 µM | 24 hours | [2] |
| Thiol Detection | Not Specified | Not Specified | [3] |
| Protein Detection | 5 µM | Not Specified | [4] |
Note: The concentrations and incubation times are highly dependent on the specific BisQ probe, the target, and the sample type. It is crucial to perform a titration to find the optimal conditions for your experiment.[5]
Detailed Experimental Protocol: Optimizing Probe Concentration
-
Prepare a dilution series of your BisQ probe in the appropriate buffer. A good starting range might be from 1 µM to 50 µM.
-
Treat your samples (e.g., cells on a multi-well plate) with the different probe concentrations. Include a "no probe" control to measure autofluorescence.
-
Incubate for a consistent period (e.g., 1-4 hours).
-
Wash all samples using a standardized washing protocol (e.g., 3 washes with PBS for 5 minutes each).
-
Image all samples using the same acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the signal-to-noise ratio for each concentration. The optimal concentration will be the one that gives the highest signal-to-noise ratio.
References
- 1. Novel Imaging Probes: From Design to Applications [mdpi.com]
- 2. In Vivo Anchoring Bis‐Pyrene Probe for Molecular Imaging of Early Gastric Cancer by Endoscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9791451B2 - Squaraine based fluorescent probe and a process for the preparation thereof - Google Patents [patents.google.com]
- 4. US20120276642A1 - Using squaraine dyes as near infrared fluorescent sensors for protein detection - Google Patents [patents.google.com]
- 5. neuroprobe.com [neuroprobe.com]
Technical Support Center: Optimizing BisQ-based RNA Detection
Welcome to the technical support center for BisQ-based RNA detection. This resource is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BisQ-based RNA detection?
BisQ-based RNA detection is a highly sensitive method for visualizing RNA molecules within fixed cells or tissues. It utilizes probes, typically Peptide Nucleic Acid (PNA) probes, that incorporate a fluorescent surrogate base called Bis-Quinoline (BisQ). These probes, known as Forced Intercalation Peptide Nucleic Acids (FIT-PNAs), are designed to hybridize to a specific target RNA sequence. Upon binding, the BisQ fluorophore exhibits a significant increase in fluorescence, allowing for the detection of the target RNA.[1]
Q2: What are the advantages of using BisQ probes?
BisQ probes offer superior photophysical properties, including high brightness and a red-shifted emission spectrum (maximum emission at approximately 613 nm).[1] This can lead to a better signal-to-noise ratio compared to other fluorophores like Thiazole Orange (TO). The PNA backbone of the probes also contributes to high binding affinity and specificity to the target RNA.
Q3: What are the critical controls for a BisQ-based RNA detection experiment?
To ensure the reliability of your results, it is essential to include the following controls:
-
Positive Control Probe: A probe targeting a housekeeping gene (e.g., PPIB, UBC) that is known to be expressed in your sample. This control validates the assay's performance and the RNA quality of the sample.
-
Negative Control Probe: A probe targeting a sequence that is not present in your sample (e.g., a bacterial gene like dapB). This control helps to assess the level of non-specific background signal.[2]
-
No-Probe Control: A sample that goes through the entire protocol without the addition of a probe. This helps to identify any endogenous fluorescence or background from other reagents.
Q4: Can I use standard in situ hybridization (ISH) protocols for BisQ probes?
While the general principles of ISH apply, specific optimization of the protocol for BisQ-PNA probes is recommended. This includes optimizing probe concentration, hybridization temperature, and washing stringency. PNA probes often have different hybridization kinetics compared to DNA or RNA probes.
Troubleshooting Guide
This guide addresses common issues that can arise during BisQ-based RNA detection experiments, focusing on improving the signal-to-noise ratio.
Problem 1: Weak or No Signal
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor RNA Quality | Ensure samples are properly fixed and processed to preserve RNA integrity. Use fresh 10% Neutral Buffered Formalin (NBF) for fixation (16-32 hours at room temperature is a common recommendation).[2][3] For frozen tissues, ensure they are properly stored and handled to prevent RNA degradation. |
| Suboptimal Probe Concentration | Titrate the BisQ probe concentration to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Incorrect Hybridization Temperature | Optimize the hybridization temperature based on the melting temperature (Tm) of your specific PNA probe. A temperature gradient can be used to determine the optimal condition. |
| Insufficient Tissue Permeabilization | Inadequate protease digestion can prevent the probe from accessing the target RNA. Optimize the protease concentration and incubation time.[3] Be cautious, as over-digestion can lead to poor tissue morphology and loss of RNA. |
| Incorrect Probe Design | Ensure the probe sequence is complementary to the target RNA and is specific. BLAST the probe sequence to check for potential off-target binding. |
Problem 2: High Background
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-specific Probe Binding | Increase the stringency of the post-hybridization washes. This can be achieved by increasing the wash temperature or decreasing the salt concentration in the wash buffer (e.g., using a lower concentration of SSC buffer).[4] |
| Probe Contains Repetitive Sequences | If the probe sequence has repetitive elements, it may bind non-specifically. Consider redesigning the probe to avoid these regions. Adding a blocking agent to the hybridization buffer can also help.[1] |
| Insufficient Washing | Ensure that the washing steps are performed thoroughly according to the protocol, with the correct buffer volumes and incubation times. |
| Autofluorescence of the Tissue | Some tissues exhibit natural fluorescence. This can be reduced by treating the tissue with a quenching agent (e.g., Sudan Black B) or by using a narrow-bandpass emission filter on the microscope. |
| Over-staining or Counterstaining Issues | If using a counterstain, ensure it is not too dark as it can mask the specific signal. Optimize the counterstaining time.[4] |
Quantitative Data Summary
The choice of fluorophore is critical for achieving a high signal-to-noise ratio. The following table summarizes a comparison of key photophysical properties between BisQ and Thiazole Orange (TO) when used in FIT-PNA probes for RNA sensing.
| Feature | BisQ | Thiazole Orange (TO) | Reference |
| Maximum Emission (λem, max) | 613 nm | Not specified | [1] |
| Brightness | Superior | Lower | [1] |
| Selectivity | Superior | Lower | [1] |
Experimental Protocols
General Protocol for BisQ-based RNA Detection in FFPE Tissues
This protocol provides a general workflow. Optimization of incubation times, temperatures, and reagent concentrations is highly recommended for specific sample types and targets.
1. Sample Preparation
-
Cut formalin-fixed paraffin-embedded (FFPE) tissue sections at 4-5 µm thickness and mount them on positively charged slides.[2][3]
-
Bake the slides at 60°C for 1 hour.
-
Deparaffinize the sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each) and finally in deionized water.
2. Pretreatment
-
Target Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a target retrieval solution at 95-100°C for 15-30 minutes.[3]
-
Protease Digestion: Digest the tissues with a suitable protease (e.g., Proteinase K) at a predetermined concentration and time at 37°C.[4] Rinse with PBS.
3. Hybridization
-
Dilute the BisQ-PNA probe in a suitable hybridization buffer.
-
Apply the diluted probe to the tissue section and incubate in a humidified chamber at the optimized hybridization temperature for 2-4 hours.
4. Washing
-
Perform stringent washes to remove unbound and non-specifically bound probes. This typically involves washing in a low-concentration SSC buffer at an elevated temperature.[4] For example, 2 x 15 minutes in 0.1X SSC at 50-60°C.
5. Counterstaining and Mounting
-
If desired, counterstain the nuclei with a suitable dye like DAPI.
-
Mount the coverslip using an appropriate mounting medium.
6. Imaging
-
Visualize the signal using a fluorescence microscope with the appropriate filter sets for BisQ (Excitation/Emission maxima will depend on the specific BisQ variant, but emission is generally in the red spectrum).[1]
Visualizations
Caption: Experimental workflow for BisQ-based RNA detection.
Caption: Troubleshooting logic for BisQ RNA detection.
Caption: BisQ-PNA probe signaling pathway.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 3. Chromogenic in situ hybridization compared with other approaches to evaluate HER2/neu status in breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting BisQ-PNA Probe Specificity
Welcome to the technical support center for BisQ-PNA (Bis-Quinoline Peptide Nucleic Acid) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting probe specificity issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are formatted to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for issues related to BisQ-PNA probe specificity.
High Background Fluorescence
Q1: I am observing high background fluorescence in my no-target control. What are the potential causes and how can I reduce it?
High background fluorescence can mask the specific signal from your target, leading to a poor signal-to-noise ratio. The primary causes are often related to the probe itself, the hybridization buffer, or autofluorescence from the sample.
Troubleshooting Steps:
-
Probe Concentration Optimization: An excessively high probe concentration is a common cause of high background. It is crucial to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Recommendation: Perform a concentration titration of your BisQ-PNA probe. Start with a concentration range and identify the lowest concentration that still yields a robust specific signal.
-
-
Incomplete Quenching: In solution-based assays, inefficient quenching of the unbound probe can lead to high background.
-
Recommendation: For double-stranded PNA probe designs, ensure there is a sufficient excess of the quencher strand. A 3-fold molar excess of the DNA quencher sequence over the labeled PNA probe has been shown to be effective.[1]
-
-
Hybridization Buffer Composition: Components in the hybridization buffer can contribute to non-specific binding and high background.
-
Recommendation:
-
Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or polyvinylpyrrolidone (B124986) (PVP) into your hybridization buffer to reduce non-specific binding. A common concentration for PVP is 0.5%.[1]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can help disrupt hydrophobic interactions that may cause non-specific binding.
-
-
-
Insufficient Washing: Inadequate washing after hybridization will leave unbound or weakly bound probes, contributing to background noise.
-
Recommendation: Increase the number and duration of wash steps. Also, consider optimizing the stringency of your wash buffer (e.g., by adjusting salt concentration or temperature).
-
-
Autofluorescence: Biological samples can exhibit natural fluorescence, which can be mistaken for background signal.
-
Recommendation: Image an unstained sample using the same imaging parameters as your experimental samples to determine the level of autofluorescence. If autofluorescence is high, consider using a quencher for autofluorescence or selecting a BisQ-PNA probe with a red-shifted emission spectrum to minimize overlap with the autofluorescence spectrum.[2]
-
Low or No Signal
Q2: My experiment is showing very low or no fluorescence signal, even in the positive control. What could be the issue?
A lack of signal can be frustrating and may stem from several factors, from probe design to experimental conditions.
Troubleshooting Steps:
-
Probe Integrity and Quality: The BisQ-PNA probe may have degraded or been synthesized with low purity.
-
Recommendation:
-
Quality Control: Verify the purity and integrity of your probe using methods like HPLC and mass spectrometry.
-
Proper Storage: Ensure the probe is stored correctly, protected from light and repeated freeze-thaw cycles.
-
-
-
Suboptimal Hybridization Conditions: The hybridization kinetics may be too slow or the probe-target duplex may be unstable under the current experimental conditions.
-
Recommendation:
-
Temperature and Time: Optimize the hybridization temperature and incubation time. PNA-RNA/DNA duplexes have higher thermal stability than their DNA-DNA counterparts, so a higher hybridization temperature might be necessary to reduce secondary structures in the target nucleic acid.[1] A typical protocol involves denaturation at 95°C followed by hybridization at a lower temperature (e.g., 60°C) for 30 minutes or longer.[1]
-
Buffer pH and Salt Concentration: While PNA hybridization is less dependent on salt concentration than DNA probes, the buffer composition can still influence efficiency.[1][3] Ensure the pH of your hybridization buffer is optimal (typically around 7.0-8.0).
-
-
-
Target Accessibility Issues: The target sequence within the native RNA or DNA may be inaccessible due to secondary or tertiary structures.
-
Recommendation:
-
Probe Design: Design your BisQ-PNA probe to target regions of the nucleic acid that are known to be accessible.
-
Denaturation: Ensure the initial denaturation step is sufficient to unfold the target nucleic acid.
-
-
-
Incorrect Instrument Settings: The settings on your fluorescence reader or microscope may not be optimal for detecting the BisQ-PNA signal.
-
Recommendation:
-
Excitation/Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for the BisQ fluorophore (e.g., excitation ~580 nm, emission ~613 nm).[2][4]
-
Gain and Exposure: Increase the gain or exposure time on your instrument, but be mindful of also increasing background noise.
-
-
Poor Specificity and Off-Target Binding
Q3: I am observing a signal with non-target sequences or my mismatch controls are showing a high signal. How can I improve the specificity of my BisQ-PNA probe?
BisQ-PNA probes are known for their high specificity and excellent mismatch discrimination.[2][4] If you are experiencing off-target effects, the following steps can help improve specificity.
Troubleshooting Steps:
-
Probe Design: The sequence of your PNA probe is critical for specificity.
-
Recommendation:
-
Length: PNA probes are typically shorter than DNA probes due to their higher binding affinity. An optimal length is generally between 12-18 bases. Shorter probes have a greater destabilizing effect for a single mismatch.
-
Sequence Composition: Avoid sequences with high purine (B94841) content (especially G-rich regions) as they can be prone to aggregation. A good rule of thumb is to have no more than 7 purines in any 10-base stretch. Also, avoid self-complementary sequences that can form hairpins or dimers.
-
Mismatch Position: The position of the mismatch within the probe-target duplex can affect discrimination. Mismatches in the central region of the duplex tend to have a more destabilizing effect.[5]
-
-
-
Hybridization and Washing Stringency: The stringency of your hybridization and wash steps can be adjusted to minimize off-target binding.
-
Recommendation:
-
Temperature: Increase the hybridization and/or wash temperature to destabilize mismatched duplexes.
-
Salt Concentration: While PNA binding is less salt-dependent, adjusting the ionic strength of your wash buffers can still help to remove non-specifically bound probes.[3] For PNA:DNA duplexes, lower ionic strength can actually increase the association rate.[6]
-
Formamide (B127407): The inclusion of formamide in the hybridization buffer can lower the melting temperature of nucleic acid duplexes and increase the stringency of hybridization.
-
-
-
Blocking: As mentioned for high background, using blocking agents is also crucial for preventing non-specific binding to surfaces or other molecules in the sample.
-
Recommendation: Use agents like BSA or PVP in your hybridization buffer.
-
Quantitative Data Summary
The following tables summarize key quantitative data for BisQ-PNA probes to aid in experimental design and troubleshooting.
Table 1: BisQ-PNA Probe Experimental Parameters
| Parameter | Recommended Value/Range | Reference |
| Probe Concentration | 0.5 µM - 1 µM | [2][4] |
| Target RNA Concentration | 0.5 µM - 1 µM | [2][4] |
| Excitation Wavelength | ~580 nm | [4] |
| Emission Wavelength | ~613 nm | [2] |
| Hybridization Temperature | 37°C - 60°C | [1][4] |
| Hybridization Time | 30 minutes - 3 hours | [1][4] |
Table 2: Impact of Single Mismatches on BisQ-FIT-PNA Fluorescence
| Mismatch Type (Probe:RNA) | Relative Fluorescence Intensity (Normalized to Perfect Match) | Reference |
| Perfect Match | 1.00 | [2] |
| T:G Mismatch | ~0.25 | [2] |
| T:C Mismatch | ~0.20 | [2] |
| T:T Mismatch | ~0.15 | [2] |
Note: The exact fluorescence reduction will be sequence-dependent.
Experimental Protocols
Below is a detailed methodology for a typical RNA detection experiment using BisQ-PNA probes in a solution-based assay.
Protocol: RNA Detection with BisQ-PNA Probes
1. Reagent Preparation:
-
BisQ-PNA Probe Stock Solution: Resuspend the lyophilized BisQ-PNA probe in nuclease-free water or a suitable buffer (e.g., 1x PBS) to a stock concentration of 100 µM. Store at -20°C, protected from light.
-
Target RNA Stock Solution: Prepare a stock solution of your target RNA in nuclease-free water. Quantify the concentration accurately using a spectrophotometer. Store at -80°C.
-
Hybridization Buffer (2x): Prepare a 2x hybridization buffer. An example composition is 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% PVP, and 10 mM EGTA.[1] Filter-sterilize the buffer.
2. Hybridization Reaction Setup:
-
Thaw the BisQ-PNA probe and target RNA on ice.
-
In a nuclease-free microcentrifuge tube, prepare the hybridization reaction mixture. For a final volume of 50 µL:
-
25 µL of 2x Hybridization Buffer
-
BisQ-PNA probe to a final concentration of 1 µM
-
Target RNA to a final concentration of 1 µM
-
Nuclease-free water to 50 µL
-
-
Include appropriate controls:
-
No-Target Control: Replace the target RNA with nuclease-free water.
-
Mismatch Control: Use an RNA sequence with a single base mismatch to the BisQ-PNA probe.
-
Positive Control: Use a known complementary RNA sequence.
-
3. Hybridization and Measurement:
-
Annealing: Heat the reaction mixtures to 65°C for 2 minutes, followed by incubation at 37°C for 2-3 hours to allow for hybridization.[4] Alternatively, for cellular targets, a denaturation step at 95°C for 2 minutes followed by hybridization at 60°C for 30 minutes can be used.[1]
-
Fluorescence Measurement: After incubation, measure the fluorescence using a microplate reader or spectrofluorometer. Set the excitation wavelength to ~580 nm and record the emission spectrum, with the peak expected at ~613 nm.[2][4]
4. Data Analysis:
-
Subtract the fluorescence of the no-target control from all readings to correct for background.
-
Calculate the signal-to-noise ratio by dividing the fluorescence of the perfect match sample by the fluorescence of the no-target control.
-
Compare the fluorescence of the perfect match to the mismatch controls to assess specificity.
Visualizations
BisQ-PNA Mechanism of Action
Caption: Mechanism of BisQ-PNA fluorescence upon hybridization.
Troubleshooting Workflow for Low Specificity
Caption: A logical workflow for troubleshooting low specificity issues.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide nucleic acid pre-gel hybridization: An alternative to Southern hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in the stability of DNA-peptide nucleic acid (PNA) single-base mismatched duplexes: real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hybridization Conditions for BisQ FISH Probes
Welcome to the technical support center for BisQ FISH probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are BisQ FISH probes and what are they used for?
BisQ FISH (Bisulfite Quilting Fluorescence In Situ Hybridization) probes are specialized oligonucleotide probes used to detect and visualize the methylation status of specific DNA sequences within individual cells or tissue sections. This technique combines the principles of bisulfite conversion, which chemically modifies unmethylated cytosines to uracils while leaving methylated cytosines unchanged, with the spatial resolution of fluorescence in situ hybridization (FISH). These probes are designed to specifically hybridize to bisulfite-converted DNA, allowing for the direct visualization of DNA methylation patterns in situ.
Q2: How should I design my BisQ FISH probes for optimal performance?
Probe design is a critical step for successful BisQ FISH. Here are some key considerations:
-
Target Selection: Choose genomic regions of interest, such as CpG islands, for methylation analysis.
-
Probe Length: Probes are typically designed as single-stranded DNA molecules. For padlock probes, the target-specific capturing arms are crucial for specificity.[1]
-
Sequence Specificity: Probes should be designed to be specific to the bisulfite-converted sequence of either methylated or unmethylated DNA.
-
Software Assistance: Utilize probe design software, such as ppDesigner, which can perform in silico bisulfite conversion of the genome and help design efficient padlock probes.[2]
-
Thermodynamic Properties: Ensure that the melting temperatures of the probe's capturing arms are normalized for uniform hybridization.[1]
Q3: What is the recommended starting probe concentration for hybridization?
The optimal probe concentration can vary depending on the target sequence and cell type. It is recommended to perform a titration to determine the best concentration for your specific experiment. A common starting point for FISH probes is in the low micromolar range. For some applications, increasing the probe concentration can enhance the signal intensity.[3]
Q4: What are the key parameters to optimize for the hybridization step?
The primary parameters to optimize are hybridization temperature and duration. These conditions need to be stringent enough to prevent non-specific binding but gentle enough to allow for efficient probe-target hybridization.
Troubleshooting Guide
Weak or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Probe Design | Re-evaluate your probe design for specificity and potential secondary structures.[3] |
| Insufficient Probe Concentration | Increase the probe concentration in the hybridization buffer. Perform a concentration titration to find the optimal level.[3] |
| Inefficient Denaturation | Ensure complete denaturation of both the target DNA and the probe. For FFPE tissues, a higher denaturation temperature (e.g., 75°C for 5 minutes) may be necessary.[4] |
| Incorrect Hybridization Temperature | Optimize the hybridization temperature. A temperature that is too high can prevent probe binding, while a temperature that is too low can lead to non-specific binding. |
| Short Hybridization Time | Increase the hybridization time to allow for sufficient probe binding. Overnight hybridization (12-16 hours) is common.[5][6] |
| Poor Sample Permeabilization | Optimize the permeabilization step (e.g., with proteinase K) to ensure the probe can access the target DNA.[3] |
| Incomplete Bisulfite Conversion | Verify the efficiency of your bisulfite conversion protocol. Incomplete conversion will lead to a mismatch between the probe and the target sequence. |
High Background or Non-Specific Signal
| Potential Cause | Recommended Solution |
| Probe Concentration is Too High | Reduce the probe concentration in the hybridization buffer. |
| Non-Specific Probe Binding | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration of the wash buffer.[7] Using a wash buffer with 0.4xSSC at 72°C is a common practice.[4] |
| Repetitive Sequences | If probes bind to repetitive elements like Alu or LINE sequences, consider adding a blocking agent such as COT-1 DNA to the hybridization mix.[5] |
| Sample Preparation Issues | Ensure that samples are properly fixed and that all residual fixatives are washed away. For FFPE sections, a thickness of 3-4μm is recommended to avoid issues with probe penetration.[7] |
| Contaminated Reagents | Use freshly prepared and filtered buffers to avoid particulate matter that can cause background fluorescence.[7] |
| Microscope and Filter Issues | Check that the fluorescence microscope filters are appropriate for the fluorophores being used and are not damaged.[7] |
Experimental Protocols
Detailed BisQ FISH Protocol (adapted from BSPP and MeFISH methodologies)
This protocol provides a general framework. Optimization of specific steps may be required for your particular sample type and target.
1. Sample Preparation:
-
Prepare cell spreads on slides or section FFPE tissues (4-6 μm thick).[4]
-
For FFPE tissues, deparaffinize and rehydrate the sections.
2. Bisulfite Conversion:
-
Perform bisulfite conversion of the DNA on the slides using a commercially available kit or a standard laboratory protocol. This step converts unmethylated cytosines to uracils.
3. Denaturation:
-
Denature the target DNA on the slide. For FFPE tissues, this is often done by heating the slide on a hotplate at 75°C for 5 minutes.[4] For other sample types, denaturation at 98°C for 5 minutes can be used.[8]
4. Hybridization:
-
Prepare the hybridization mix containing the BisQ FISH probe at the optimized concentration.
-
Apply the hybridization mix to the denatured sample on the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber. Hybridization is typically performed overnight at a temperature optimized for your probe (e.g., 55°C for 20 hours for padlock probes).[2]
5. Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides to remove unbound probes. A typical high-stringency wash involves immersing the slide in 0.4xSSC at 72°C for 2 minutes.[4]
-
Follow with a brief wash in a lower stringency buffer, such as 2xSSC with 0.05% Tween-20, at room temperature.[4]
6. Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the slide with an antifade mounting medium.
7. Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
Table 1: Recommended Hybridization and Wash Conditions
| Parameter | Condition | Notes |
| Hybridization Temperature | 37°C - 55°C | Optimal temperature is probe-dependent. For padlock probes, 55°C has been used.[2] |
| Hybridization Time | 12 - 20 hours | Overnight hybridization is generally recommended for optimal signal.[2][6] |
| High-Stringency Wash Temperature | 72°C | For removing non-specifically bound probes.[4] |
| High-Stringency Wash Buffer | 0.4xSSC | A common buffer for stringent washes.[4] |
| Low-Stringency Wash Buffer | 2xSSC, 0.05% Tween-20 | For subsequent washes at room temperature.[4] |
Visualizations
Caption: Overall workflow for a BisQ FISH experiment.
Caption: Troubleshooting decision tree for BisQ FISH.
References
- 1. researchgate.net [researchgate.net]
- 2. Library-free Methylation Sequencing with Bisulfite Padlock Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How do I reduce high background in my FISH assay? [ogt.com]
- 8. Whole-Mount MeFISH: A Novel Technique for Simultaneous Visualization of Specific DNA Methylation and Protein/RNA Expression | PLOS One [journals.plos.org]
best practices for designing and synthesizing BisQ PNA probes
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for designing and synthesizing Bis-Quinoline (BisQ) Peptide Nucleic Acid (PNA) probes.
Frequently Asked Questions (FAQs)
Q1: What are BisQ PNA probes?
A1: BisQ PNA probes are a type of Forced Intercalation (FIT) Peptide Nucleic Acid probe.[1][2] In these probes, a fluorescent molecule called Bis-Quinoline (BisQ) acts as a "surrogate base," replacing one of the standard nucleobases in the PNA sequence.[1][2][3] PNA itself is a synthetic DNA mimic with a neutral polyamide backbone instead of a charged sugar-phosphate backbone.[4][5] This neutral backbone leads to stronger and more stable binding to target DNA or RNA sequences.[4][5]
Q2: How do BisQ PNA probes work?
A2: BisQ PNA probes operate on the principle of fluorescence signal activation upon hybridization. In the unbound, single-stranded state, the BisQ fluorophore and a nearby quencher are held in close proximity, resulting in minimal fluorescence.[4] When the PNA probe binds to its complementary target RNA or DNA sequence, it undergoes a conformational change that forces the BisQ surrogate base to intercalate between the bases of the target strand. This separates the fluorophore from the quencher, leading to a significant increase in fluorescence emission.[1][2][4]
Q3: What are the main advantages of using BisQ PNA probes?
A3: BisQ PNA probes offer several key advantages for researchers:
-
High Brightness and Red-Shifted Emission: BisQ-based FIT-PNAs exhibit high brightness and have a red-shifted emission maximum (around 613 nm), which helps reduce background fluorescence from biological samples.[1][2][3]
-
Superior Selectivity: They show excellent selectivity for their target sequence and robust discrimination against single-base mismatches.[1][3]
-
Enhanced Stability: The PNA backbone is resistant to degradation by nucleases and proteases, making the probes highly stable in biological samples.[4]
-
Stronger Hybridization: Due to the neutral backbone, PNA probes bind more strongly to DNA and RNA than natural nucleic acid probes, resulting in higher melting temperatures (Tm).[4][6]
-
Salt Concentration Independence: Hybridization with PNA probes is less dependent on salt concentration compared to DNA probes, making them well-suited for direct use in clinical samples.[4]
Probe Design Best Practices & Troubleshooting
Best Practices for Probe Design
A successful BisQ PNA probe starts with a well-designed sequence. Adhering to established guidelines for PNA design is critical for optimal performance and avoiding synthesis or hybridization issues.
Q4: What is the optimal length for a BisQ PNA probe?
A4: For most applications, a PNA oligomer length of 12-15 bases is optimal.[5][6] This length is generally sufficient for specificity due to the high binding affinity of PNA.[6] Longer PNA probes (>18 bases) are more prone to aggregation and can be difficult to purify and characterize.[5][6]
Q5: Are there sequence compositions I should avoid?
A5: Yes. Purine-rich sequences, especially those containing stretches of guanine (B1146940) (G), should be avoided. As a general rule, aim to have fewer than seven purine (B94841) bases in any 10-unit stretch.[6] Guanine-rich probes are particularly prone to aggregation.[5][6] You should also avoid self-complementary sequences (e.g., inverse repeats or palindromic sequences) as PNA/PNA interactions are even stronger than PNA/DNA interactions and can lead to probes that are difficult to characterize.[6]
Q6: Where in the sequence should the BisQ surrogate base be placed?
A6: The BisQ surrogate base typically replaces a purine, such as adenine, in the PNA sequence.[1][2] The exact placement may be optimized depending on the target sequence and desired mismatch discrimination.
Troubleshooting Probe Design
Q7: My PNA probe is showing low solubility or is aggregating. What's wrong?
A7: Aggregation is a common issue with PNA probes and is almost always related to the sequence design.
-
Possible Cause: The probe is too long.
-
Possible Cause: The probe has a high purine content, especially G-residues.
-
Possible Cause: The probe contains self-complementary sequences.
-
Solution: Check for palindromic sequences or inverted repeats that could cause the probe to fold back on itself or dimerize. Redesign the sequence to eliminate them.[6]
-
Probe Synthesis Best Practices & Troubleshooting
Best Practices for Synthesis
The chemical synthesis of the BisQ PNA monomer and its incorporation into a PNA sequence has been optimized to improve yields significantly.
Q8: What is the most efficient method for synthesizing the BisQ PNA monomer?
A8: Recent advancements have detailed a synthetic route using a tBu ester-protected PNA backbone, which has been shown to improve the overall yield for BisQ acid and BisQ PNA monomer synthesis to 61% over six steps.[1][2] This is a substantial improvement over previous methods that had yields around 7%.[1][2][7] The key starting compound for this improved synthesis is a tBu-ester-modified quinoline (B57606) synthon.[1][2]
Troubleshooting Probe Synthesis
Q9: The final yield of my BisQ PNA probe is very low. What could be the cause?
A9: Low synthesis yield can stem from several factors.
-
Possible Cause: Use of an older, less efficient synthetic route.
-
Possible Cause: Poor quality of starting materials or reagents.
-
Solution: Ensure all chemicals, solvents, and reagents are of high purity and are handled under the appropriate anhydrous/inert conditions as required by the protocol.
-
-
Possible Cause: Aggregation during synthesis.
-
Solution: This goes back to probe design. If the sequence is prone to aggregation (e.g., high purine content), it can lead to poor synthesis quality on the solid support.[5] Consider redesigning the sequence if this is a recurring issue. Using resins with lower loading capacities (<0.2 mmol/g) can sometimes help mitigate aggregation.[5]
-
Q10: My probe fails purification by HPLC or shows multiple peaks in the chromatogram.
A10: Purification issues often point to incomplete reactions or side products formed during synthesis.
-
Possible Cause: Incomplete deprotection or coupling steps.
-
Solution: Review your synthesis protocol, ensuring that reaction times and reagent concentrations are optimal for each step. For automated synthesis, check the instrument's reagent delivery and reaction cycles.
-
-
Possible Cause: Probe aggregation.
-
Solution: Before purification, heat the crude PNA solution to 80°C for 5 minutes and cool to room temperature.[8] When performing HPLC analysis, run the column at an elevated temperature (e.g., 55°C) to minimize aggregation during the run.[5] Reconstitute the PNA in 0.1% TFA in water for analysis.[5]
-
Experimental Procedures & Troubleshooting
Best Practices for Hybridization
Q11: How should I perform a hybridization experiment with BisQ PNA probes?
A11: A general hybridization protocol involves annealing the PNA probe with the target RNA.
-
Prepare a solution of the BisQ PNA probe (e.g., 1 µM) and the synthetic target RNA (e.g., 1 µM) in a suitable buffer like 1x PBS.[1][7]
-
To anneal the probe and target, heat the mixture to 65°C for 2 minutes.[1] Some protocols may use a higher initial denaturation step, such as 95°C for 2 minutes, especially when dealing with structured targets or cellular lysates.[4]
-
Follow this by an incubation step at a temperature suitable for hybridization, for example, 37°C for 2-3 hours or 60°C for 30 minutes.[1][4]
-
Measure fluorescence using a spectrofluorometer with an excitation wavelength of ~580 nm and record the emission spectrum from ~588 nm to 750 nm.[1][7]
Quantitative Data Summary
The photophysical properties of BisQ-FIT-PNA have been shown to be superior to other dyes like Thiazole Orange (TO).
| Property | BisQ-FIT-PNA | TO-FIT-PNA | Note |
| Excitation Max (λex) | ~580 nm | ~499 nm | BisQ is significantly red-shifted.[1][7] |
| Emission Max (λem) | ~613 nm | ~509 nm | Red-shifted emission is better for biological samples.[1][2] |
| Brightness (BR) | ~4.3x higher | 1x (baseline) | Brightness is a combination of extinction coefficient and quantum yield.[1][7] |
| Mismatch Discrimination | Robust | Poor/None | BisQ shows a clear drop in fluorescence with single mismatches.[1] |
Troubleshooting Experiments
Q12: My experiment shows a very low or no fluorescence signal. What should I check?
A12: Follow the troubleshooting flowchart above.
-
1. Check Probe Integrity: Verify the purity and identity of your synthesized probe using mass spectrometry and HPLC. Improper synthesis or degradation can lead to a non-functional probe.[5]
-
2. Check Target Concentration and Integrity: Ensure your target RNA/DNA is present at the expected concentration and has not degraded. Run a gel if necessary to confirm its integrity.
-
3. Check Hybridization Conditions: Double-check your protocol. Ensure the annealing and incubation temperatures and times are correct.[1][4] Confirm that the buffer composition is appropriate.
-
4. Check Instrument Settings: Make sure your spectrofluorometer is set to the correct excitation (~580 nm) and emission (~613 nm) wavelengths for BisQ.[1][7] Check that the gain settings are appropriate.
Q13: I'm seeing high background fluorescence. How can I reduce it?
A13: High background can obscure your signal.
-
Possible Cause: Impure PNA probe.
-
Solution: Ensure your probe is highly purified, as residual fluorescent compounds from the synthesis can contribute to background. Re-purify if necessary.
-
-
Possible Cause: Non-specific binding.
-
Solution: While PNA probes are generally very specific, you can try increasing the stringency of the hybridization. This can be achieved by slightly increasing the incubation temperature or adjusting buffer components, though PNA is less sensitive to salt than DNA.[4]
-
-
Possible Cause: Autofluorescence from the sample matrix.
-
Solution: The red-shifted emission of BisQ is designed to minimize this, but if it persists, ensure you are using appropriate filters on your instrument and always run a "no probe" control to measure the inherent background of your sample.[3]
-
Appendices
Detailed Experimental Protocol: Hybridization of BisQ PNA with RNA
This protocol is adapted from published methodologies for fluorescence measurement.[1][7]
-
Reagent Preparation:
-
Prepare a 10x PBS buffer stock.
-
Dilute the purified BisQ-FIT-PNA probe and synthetic target RNA to a working stock concentration (e.g., 10 µM) in nuclease-free water.
-
Quantify the stocks using UV-Vis spectrophotometry.
-
-
Hybridization Reaction Setup:
-
In a microcentrifuge tube, prepare the final reaction mixture. For a 100 µL final volume, add:
-
10 µL of 10x PBS
-
10 µL of 10 µM BisQ PNA probe (final concentration: 1 µM)
-
10 µL of 10 µM target RNA (final concentration: 1 µM)
-
70 µL of nuclease-free water
-
-
Prepare a "probe only" control with water instead of RNA to measure background fluorescence.
-
-
Annealing and Hybridization:
-
Fluorescence Measurement:
-
Transfer the solutions to a suitable cuvette or microplate.
-
Use a spectrofluorometer to measure the fluorescence.
-
Set the excitation wavelength to 580 nm.[7]
-
Scan the emission spectrum from 588 nm to 750 nm.[7]
-
Record the maximum emission intensity at ~613 nm.
-
Subtract the background fluorescence from the "probe only" control.
-
Detailed Experimental Protocol: PNA Purification and Analysis
This protocol provides guidelines for analyzing and purifying PNA probes.[5]
-
PNA Reconstitution:
-
After synthesis and cleavage from the solid support, lyophilize the crude PNA product.
-
Reconstitute the PNA pellet in a solution of 0.1% Trifluoroacetic Acid (TFA) in water. For difficult-to-dissolve probes, a small amount of acetonitrile (B52724) or heating may be required.
-
-
HPLC Analysis:
-
System: A reverse-phase HPLC (RP-HPLC) system with a UV detector.
-
Column: C8 or C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column Temperature: 55°C (this is critical to prevent aggregation during analysis).
-
Gradient: A typical gradient is 5% to 35% Mobile Phase B over 35 minutes. This may need to be optimized depending on the PNA sequence.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor absorbance at 260 nm.
-
-
Mass Spectrometry Analysis:
-
Use MALDI-TOF mass spectrometry to confirm the identity and purity of the final product.
-
Compare the observed mass with the expected mass of the BisQ PNA probe.
-
-
Purification:
-
If the analytical HPLC shows significant impurities, perform preparative RP-HPLC using the same column and mobile phase system, but on a larger scale.
-
Collect the fractions corresponding to the main product peak.
-
Confirm the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final PNA probe product.
-
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. DNA assembly using bis-peptide nucleic acids (bisPNAs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Impact of Bispyridinium Compounds on Acetylcholine Receptor Currents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of bispyridinium compounds, exemplified by the conceptual "Bis-Q," on acetylcholine (B1216132) receptor currents. We present a quantitative analysis alongside alternative modulators, supported by detailed experimental protocols and visual workflows to facilitate a deeper understanding of these interactions.
Bispyridinium compounds are a class of molecules recognized for their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors, which are ligand-gated ion channels, play a critical role in synaptic transmission in both the central and peripheral nervous systems.[1] The modulation of nAChR activity is a key area of research for therapeutic interventions in a range of disorders, including neurodegenerative diseases and organophosphorus poisoning.[2][3] This guide focuses on the inhibitory effects of bispyridinium compounds on nAChR currents and contrasts them with other classes of modulators.
Comparative Analysis of nAChR Modulators
The following table summarizes the quantitative effects of various compounds on nicotinic acetylcholine receptor currents. The data highlights the inhibitory potency of bispyridinium compounds and compares them with other non-competitive antagonists, positive allosteric modulators (PAMs), and acetylcholinesterase inhibitors that also modulate nAChR function.
| Compound Class | Compound | Receptor Subtype | Effect | Potency (IC50/EC50) | Reference |
| Bispyridinium Compound | Bispyridinium (C3 linker, MB327) | Human α7 nAChR | Inhibition | 3.5 µM | [2] |
| Bispyridinium (C3 linker, PTM0022) | Human α7 nAChR | Inhibition | 0.20 µM | [2] | |
| Bispyridinium (C3 linker, PTM0015) | Human α7 nAChR | Inhibition | 0.49 µM | [2] | |
| Bispyridinium (C10 linker, MB779) | Muscle-type nAChR (CN21 cells) | Inhibition | ~1 µM | [3][4] | |
| Bispyridinium (C10 linker, MB779) | Neuronal nAChR (SH-SY5Y cells) | Inhibition | ~1 µM | [3][4] | |
| Non-Competitive Antagonist | Bicuculline (B1666979) | Mouse muscle (αβγδ) nAChR | Inhibition | 34 ± 1.5 µM | [5] |
| Bicuculline | Rat neuronal α2β4 nAChR | Inhibition | 12.4 ± 0.7 µM | [5] | |
| Bicuculline | Rat neuronal α4β2 nAChR | Inhibition | 18 ± 1 µM | [5] | |
| Positive Allosteric Modulator (PAM) | PNU-120596 (Type II PAM) | Human α7 nAChR | Potentiation | 0.16 µM | [6] |
| PNU-120596 (Type II PAM) | α7 nAChR | Potentiation | 216 nM | ||
| TQS (Type II PAM) | Human α7 nAChR | Potentiation | 0.2 µM | [6][7] | |
| Acetylcholinesterase Inhibitor | Physostigmine | Neuronal α4β4 nAChR | Potentiation (at low concentrations) | 70% potentiation at 10 µM | [8] |
| Physostigmine | Neuronal α4β4 nAChR | Inhibition (at high concentrations) | IC50 = 11.8 ± 0.9 µM | [9] | |
| Tacrine (B349632) | Neuronal nAChRs | Inhibition | IC50 ≈ 1 µM | [10] |
Experimental Protocols
The validation of the effects of compounds like "this compound" on acetylcholine receptor currents relies on precise and reproducible experimental methodologies. Below are detailed protocols for two common assays used in the characterization of nAChR modulators.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying ligand-gated ion channels. It allows for the precise measurement of ion currents flowing across the oocyte membrane in response to agonist application and modulation by test compounds.
1. Oocyte Preparation and mRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and enzymatically defolliculated to remove surrounding cell layers.[11]
-
A solution containing cRNA encoding the desired nAChR subunits is injected into the oocyte cytoplasm.[11] Typically, 50.6 nL of mRNA solution is injected per oocyte.[12]
-
Injected oocytes are incubated for 2-7 days at 14-17°C in a storage solution (e.g., OR-2 Ca2+) to allow for receptor expression.[11][12]
2. Electrophysiological Recording:
-
An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the membrane potential at a set holding potential, typically -70 mV.[2]
-
The oocyte is perfused with a solution containing a specific concentration of acetylcholine (ACh) to elicit a baseline current response.
-
To test the effect of a compound, the oocyte is pre-incubated with the test compound for a set duration (e.g., 20 seconds) and then co-applied with ACh.[2]
-
The resulting current is recorded and compared to the baseline response to determine the percentage of inhibition or potentiation.
-
To determine the IC50 or EC50, a range of concentrations of the test compound is applied, and the resulting dose-response curve is fitted with a standard four-parameter logistic equation.[13]
Calcium Fluorescence Assay in Cultured Cell Lines
This cell-based assay provides a high-throughput method to assess the activity of nAChRs by measuring changes in intracellular calcium concentration upon receptor activation. nAChRs, particularly the α7 subtype, are permeable to calcium ions.[14]
1. Cell Culture and Dye Loading:
-
Human cell lines endogenously or heterologously expressing the nAChR subtype of interest (e.g., CN21 for muscle-type, SH-SY5Y for neuronal) are cultured in 96-well plates.[4][15]
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.[13][16] A quenching dye may be used to minimize extracellular fluorescence.[15]
2. Compound Incubation and Fluorescence Measurement:
-
To block any potential muscarinic receptor responses, cells are pre-incubated with a muscarinic antagonist like atropine.[15]
-
The cells are then incubated with various concentrations of the test compound.
-
A fluorescence plate reader (e.g., FlexStation) is used to measure the baseline fluorescence.[15]
-
An agonist, such as acetylcholine or nicotine, is automatically dispensed into each well to stimulate the nAChRs.[13]
-
The fluorescence intensity is measured immediately after agonist addition and over time to capture the peak calcium response.[13]
3. Data Analysis:
-
The change in fluorescence intensity is proportional to the influx of calcium through the activated nAChRs.
-
The response in the presence of the test compound is normalized to the control response (agonist alone) to calculate the percentage of inhibition or potentiation.
-
IC50 or EC50 values are determined by plotting the normalized response against the log of the compound concentration and fitting the data to a four-parameter logistic equation.[13]
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the nicotinic acetylcholine receptor and the general workflow for validating the effects of a test compound.
Caption: nAChR Signaling and Inhibition by Bispyridinium Compounds.
Caption: Experimental Workflow for nAChR Modulator Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines | PLOS One [journals.plos.org]
- 4. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinic acetylcholine receptors by bicuculline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Competitive potentiation of acetylcholine effects on neuronal nicotinic receptors by acetylcholinesterase-inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of nicotinic responses by physostigmine, tacrine and other cholinesterase inhibitors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Bis-Q Photopharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of photopharmacology, the ability to precisely control the activity of therapeutic agents with light offers unprecedented opportunities for targeted therapies with minimal side effects. Bis-Q, a photoswitchable quaternary ammonium (B1175870) compound, has emerged as a potent tool for the optical control of ion channels. This guide provides a comprehensive overview of essential control experiments for robust and reliable this compound photopharmacology studies, comparing its performance with relevant alternatives and providing the necessary experimental framework for its validation.
Understanding this compound: A Photoswitchable Ion Channel Blocker
This compound, also known as QAQ (quaternary ammonium-azobenzene-quaternary ammonium), is a synthetic photoswitchable molecule designed to block voltage-gated ion channels. Its structure incorporates a light-sensitive azobenzene (B91143) core flanked by two quaternary ammonium groups. This design allows for reversible isomerization between two distinct forms upon exposure to specific wavelengths of light:
-
trans-isomer: The thermodynamically stable form in the dark, which is a potent blocker of voltage-gated potassium (K+) and sodium (Na+) channels.
-
cis-isomer: Upon irradiation with UV-A or blue light, the trans-isomer converts to the less stable cis-isomer, which exhibits significantly reduced channel-blocking activity. The molecule thermally reverts to the more active trans-form in the dark.
This light-dependent change in potency allows for precise spatiotemporal control over neuronal activity and other physiological processes regulated by these ion channels.
Quantitative Comparison of this compound Isomers and Alternatives
Effective photopharmacological control relies on a significant difference in biological activity between the two isomeric states of the photoswitchable compound. The following table summarizes the known quantitative data for this compound (QAQ) isomers and a related compound, DENAQ (diethylamine-azobenzene-quaternary ammonium), another photoswitchable ion channel blocker.
| Compound Isomer | Target Ion Channel | Efficacy Metric (IC50) | Fold Difference (trans/cis) | Reference |
| trans-QAQ | Shaker K+ channels | ~50 µM | 6x | [1] |
| cis-QAQ | Shaker K+ channels | ~300 µM | [1] | |
| trans-DENAQ | Voltage-gated K+ channels | Not specified | Not specified | |
| cis-DENAQ | Voltage-gated K+ channels | Not specified |
Note: Comprehensive IC50 data for this compound on various specific subtypes of sodium and potassium channels is still emerging in the literature.
Essential Control Experiments: A Methodological Guide
To ensure the observed biological effects are specifically due to the light-mediated activity of this compound, a series of rigorous control experiments are mandatory.
Negative Control Experiments
These experiments are designed to rule out confounding effects from the experimental conditions themselves.
a) Light-Only Control:
-
Objective: To confirm that the light stimulation used to isomerize this compound does not, by itself, cause any biological effects in the absence of the compound.
-
Protocol:
-
Prepare the biological sample (e.g., cell culture, tissue slice) following the standard experimental protocol.
-
Apply the vehicle control (the solvent used to dissolve this compound) to the sample.
-
Expose the sample to the same light stimulus (wavelength, intensity, and duration) used to activate this compound.
-
Measure the biological readout of interest (e.g., neuronal firing rate, cell viability).
-
Expected Outcome: No significant change in the measured biological parameter compared to a non-illuminated, vehicle-treated sample.
-
b) Drug-Only (Dark) Control:
-
Objective: To determine the baseline activity of the thermally stable trans-isomer of this compound in the absence of light.
-
Protocol:
-
Prepare the biological sample.
-
Apply this compound at the desired concentration.
-
Keep the sample in the dark for the entire duration of the experiment.
-
Measure the biological readout.
-
Expected Outcome: This will establish the baseline effect of the more active isomer, against which the light-activated (less active) state can be compared.
-
Off-Target and Non-Specific Effects
These controls are crucial for demonstrating that the observed effects are due to the specific interaction of this compound with its intended target and not some other unforeseen interaction.
a) Inactive ("Permuted") Analog Control:
-
Objective: To verify that the biological effect is a result of the specific molecular structure of this compound and not due to general properties of the compound class (e.g., membrane disruption).
-
Methodology: This involves synthesizing a structurally similar molecule to this compound that is designed to be inactive against the target ion channels. This can be achieved by altering key functional groups necessary for binding, while retaining similar physicochemical properties.
-
Protocol:
-
Synthesize or obtain an inactive analog of this compound.
-
Repeat the primary experiment, applying the inactive analog at the same concentration as this compound.
-
Expose the sample to the same light stimulus.
-
Measure the biological readout.
-
Expected Outcome: The inactive analog should not produce the biological effect observed with this compound, either in the dark or under illumination.
-
b) Phototoxicity Assessment:
-
Objective: To ensure that the combination of this compound and light does not induce cell death through phototoxic mechanisms, such as the generation of reactive oxygen species.
-
Protocol (based on the 3T3 Neutral Red Uptake Phototoxicity Test - OECD TG 432): [2][3]
-
Culture Balb/c 3T3 fibroblasts in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 1 hour.
-
Expose one set of plates to a non-cytotoxic dose of simulated solar UVA/visible light, while keeping a duplicate set in the dark.
-
After 18-24 hours of incubation post-exposure, assess cell viability using the neutral red uptake assay.
-
Calculate the IC50 values for both the light-exposed and dark-exposed conditions.
-
Determine the Photo-Irritation Factor (PIF) by comparing the IC50 values. A PIF greater than 5 is typically considered phototoxic.
-
Expected Outcome: this compound should be non-phototoxic at the concentrations used in the primary experiments.
-
Visualizing the Experimental Logic and Biological Impact
To further clarify the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow for Validating this compound Activity
Caption: A logical diagram illustrating the key control experiments in a this compound photopharmacology study and their expected outcomes.
Signaling Pathway: this compound Mediated Inhibition of Neuronal Excitability
Caption: A schematic of the proposed signaling pathway for this compound, illustrating how light-mediated isomerization controls its inhibitory effect on voltage-gated ion channels and subsequent neuronal excitability.
By implementing these rigorous control experiments and understanding the underlying mechanism of action, researchers can confidently validate their findings and contribute to the advancement of photopharmacology as a powerful tool in science and medicine.
References
A Comparative Guide to Bis-Q and Other Photoswitchable Agonists for Neurotransmitter Receptors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of Bis-Q, a photoswitchable agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with other light-sensitive agonists targeting various neurotransmitter systems. This analysis is supported by experimental data on their potency, photoswitching properties, and receptor selectivity, offering a comprehensive resource for selecting the appropriate tool for optical control of neuronal signaling.
This guide delves into the properties of this compound and contrasts them with other notable photoswitchable agonists, including those for nicotinic and muscarinic acetylcholine receptors, providing a framework for understanding their relative advantages and limitations in different research contexts.
Overview of Photoswitchable Agonists
Photoswitchable agonists are small molecules that can be reversibly activated or deactivated by light of specific wavelengths. This property allows for precise spatiotemporal control over receptor activity, a significant advantage over traditional pharmacological agents. The most common photoswitchable moiety is azobenzene, which undergoes a conformational change from a thermally stable trans isomer to a less stable cis isomer upon illumination with UV or violet light. The trans isomer can be regenerated by irradiation with green or blue light, or through thermal relaxation. The differential activity of the two isomers at a specific receptor forms the basis of their use as molecular tools for photopharmacology.
This compound: A Photoswitchable Agonist for Muscle-Type Nicotinic Acetylcholine Receptors
This compound is a well-established photoswitchable agonist that has been shown to be particularly effective at the muscle-type nicotinic acetylcholine receptor (nAChR)[1][2]. The trans isomer of this compound is a potent agonist, while the cis isomer has significantly lower efficacy[1]. This difference in activity allows for the light-induced modulation of nAChR-mediated currents.
Signaling Pathway of Nicotinic Acetylcholine Receptors
Comparison with Other Photoswitchable Acetylcholine Receptor Agonists
Several other photoswitchable agonists have been developed for both nicotinic and muscarinic acetylcholine receptors, each with distinct properties.
AzoCholine: A Selective Agonist for Neuronal α7 nAChRs
AzoCholine has emerged as a valuable tool for the optical control of neuronal α7 nAChRs[1][2]. Unlike this compound, which is more effective at muscle-type nAChRs, AzoCholine provides a means to selectively probe the function of this specific neuronal nAChR subtype. Deuterated AzoCholine (d₉-AzoCholine) has also been developed, showing higher sensitivity and a stronger response on α7 nAChRs[3].
Phthalimide-Azo-Iperoxo (PAI): A Muscarinic Agonist
For the study of muscarinic acetylcholine receptors (mAChRs), Phthalimide-Azo-Iperoxo (PAI) has been developed as a photoswitchable agonist[4][5]. The trans isomer of PAI is a potent M2 receptor agonist, while the cis isomer is inactive. This allows for the light-mediated control of mAChR-dependent signaling pathways, such as the regulation of heart rate[5].
Benzyl quinolone carboxylic acid-azo-iperoxo (BAI)
Further expanding the toolkit for muscarinic receptors, Benzyl quinolone carboxylic acid-azo-iperoxo (BAI) has been synthesized as a photoswitchable M1 mAChR agonist. The development of subtype-selective photoswitchable ligands like BAI is crucial for dissecting the specific roles of different mAChR subtypes in complex physiological processes.
Quantitative Comparison of Photoswitchable Agonists
The efficacy of a photoswitchable agonist is determined by several key parameters, including the potency of its isomers, the efficiency of photoisomerization, and the stability of the inactive state. The table below summarizes these properties for this compound and other selected photoswitchable agonists.
| Photoswitchable Agonist | Receptor Target | Active Isomer | Inactive Isomer | Wavelength for Activation (nm) | Wavelength for Deactivation (nm) | Thermal Relaxation Half-life |
| This compound | Muscle-type nAChR | trans | cis | - | 300-400 (UV) | - |
| AzoCholine | Neuronal α7 nAChR | trans | cis | 455 | 365 | - |
| d₉-AzoCholine | Neuronal α7 nAChR | trans | cis | 455 | 365 | - |
| PAI | M2 mAChR | trans | cis | 460 (Blue) | UV | - |
| aBINA | mGluR2 | trans | cis | 420 | 340 | - |
| MP-D1ago | D1 Dopamine Receptor | trans | cis | 460 (Blue) | 370 (UV) | - |
Data for EC50 values, quantum yields, and precise thermal relaxation half-lives are not consistently available across all published studies and are therefore not included in this general comparison table. Researchers are encouraged to consult the primary literature for specific experimental details.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of photoswitchable agonists. Below are generalized workflows for characterizing the efficacy of these compounds.
Electrophysiological Recording of Photoswitchable Agonist Activity
Methodology:
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293 cells) transiently or stably expressing the receptor of interest.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure ion channel currents mediated by the receptor.
-
Compound Application: Perfuse the cells with a solution containing the photoswitchable agonist in its thermally stable trans form.
-
Baseline Recording: Record the baseline current induced by the trans isomer.
-
Photoisomerization: Illuminate the sample with the appropriate wavelength of light (e.g., UV or violet) to induce isomerization to the cis form.
-
Post-Illumination Recording: Record the current during and after illumination to determine the activity of the cis isomer.
-
Reversibility: Illuminate the sample with a longer wavelength of light (e.g., blue or green) to photo-isomerize the compound back to the trans form and record the recovery of the initial current.
-
Data Analysis: Analyze the changes in current amplitude to determine the efficacy of each isomer. Construct dose-response curves to calculate the EC50 values.
Measurement of Photoisomerization and Thermal Relaxation
Methodology:
-
Sample Preparation: Prepare a solution of the photoswitchable agonist in a suitable solvent and buffer.
-
UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to record the absorption spectrum of the compound.
-
Photoisomerization: Irradiate the sample with light of the appropriate wavelength to induce trans-to-cis isomerization and record the spectral changes until a photostationary state is reached. The quantum yield of photoisomerization can be determined from these measurements[6][7][8].
-
Reverse Isomerization: Irradiate the cis-enriched sample with a longer wavelength of light to drive the back-isomerization to the trans state.
-
Thermal Relaxation: Keep the cis-enriched solution in the dark at a controlled temperature and monitor the spectral changes over time as the cis isomer thermally relaxes back to the trans form. The thermal relaxation half-life can be calculated from the kinetic data[9][10][11][12].
Conclusion
This compound remains a valuable tool for the photostimulation of muscle-type nAChRs. However, the field of photopharmacology has expanded significantly, offering a diverse palette of photoswitchable agonists with varying receptor selectivities and properties. The choice of the most suitable photoswitchable agonist will depend on the specific research question, the receptor subtype of interest, and the desired temporal and spatial resolution of the experiment. This guide provides a foundational comparison to aid researchers in navigating this exciting and rapidly evolving field.
References
- 1. AzoCholine Enables Optical Control of Alpha 7 Nicotinic Acetylcholine Receptors in Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - AzoCholine Enables Optical Control of Alpha 7 Nicotinic Acetylcholine Receptors in Neural Networks - American Chemical Society - Figshare [acs.figshare.com]
- 3. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EBRAINS - Knowledge Graph Search [search.kg.ebrains.eu]
- 5. Heart Function Can Be Controlled with Light - ChemistryViews [chemistryviews.org]
- 6. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ldl.gatech.edu [ldl.gatech.edu]
- 9. Photoliquefaction and phase transition of m -bisazobenzenes give molecular solar thermal fuels with a high energy density - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04595A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Acetylcholine Receptor Agonists: Bis-Q vs. Carbamoylcholine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between acetylcholine (B1216132) receptor (AChR) agonists is critical for designing targeted and effective therapeutic strategies. This guide provides a detailed comparison of two such agonists, Bis-Q and carbamoylcholine, focusing on their performance in activating acetylcholine receptors, supported by experimental data and detailed methodologies.
Introduction to Acetylcholine Receptor Agonists
Acetylcholine (ACh) is a crucial neurotransmitter that mediates a wide range of physiological functions through its interaction with acetylcholine receptors (AChRs). These receptors are broadly classified into two main types: nicotinic (nAChRs) and muscarinic (mAChRs). Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission, while muscarinic receptors are G-protein coupled receptors involved in slower, modulatory responses.
Agonists are molecules that bind to and activate these receptors, mimicking the effect of acetylcholine. The choice of agonist in research and drug development depends on factors such as potency, selectivity for receptor subtypes, and mechanism of action. This guide focuses on a comparative analysis of this compound and the well-established agonist, carbamoylcholine.
Overview of this compound and Carbamoylcholine
This compound , formally known as trans-3,3'-Bis[alpha-(trimethylammonio)methyl]azobenzene bromide, is a potent photoisomerizable agonist of the acetylcholine receptor, particularly noted for its high efficacy at the nAChR of the electric eel, Electrophorus electricus.[1][2] Its rigid structure has made it a valuable tool for probing the agonist binding site of the AChR.
Carbamoylcholine , also known as carbachol, is a classic, non-selective cholinergic agonist that activates both nicotinic and muscarinic receptors.[3] Its resistance to hydrolysis by acetylcholinesterase, the enzyme that degrades acetylcholine, results in a prolonged duration of action, making it a widely used research tool and therapeutic agent.
Quantitative Comparison of Agonist Performance
The following table summarizes the available quantitative data for this compound and carbamoylcholine, primarily focusing on their activity at the nicotinic acetylcholine receptor of Electrophorus electricus, a model system rich in nAChRs.
| Parameter | This compound (trans-isomer) | Carbamoylcholine | Receptor System | Reference |
| EC50 | 0.06 µM | ~10 µM (induces significant conductance) | Electrophorus electricus nAChR | [2][3] |
Mechanism of Action and Signaling Pathways
Both this compound and carbamoylcholine are agonists at nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding of two agonist molecules to the extracellular domain of the receptor, a conformational change is induced, leading to the opening of a central transmembrane pore. This pore is permeable to cations, primarily Na+ and K+, and in some subtypes, Ca2+. The influx of these ions leads to depolarization of the cell membrane, triggering a cellular response, such as muscle contraction or neuronal excitation.
Nicotinic Acetylcholine Receptor Signaling Pathway
Carbamoylcholine also activates muscarinic acetylcholine receptors, which are G-protein coupled receptors. The signaling cascades initiated by mAChR activation are more complex and diverse, involving second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), or the inhibition of adenylyl cyclase, depending on the specific G-protein subtype coupled to the receptor.
Experimental Protocols
The characterization of this compound and carbamoylcholine's activity on acetylcholine receptors relies on various experimental techniques. Below are detailed methodologies for two key experimental approaches.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion current flowing through the acetylcholine receptors in response to agonist application.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.
-
mRNA Injection: Oocytes are injected with mRNA encoding the subunits of the desired acetylcholine receptor (e.g., from Electrophorus electricus).[4] The oocytes are then incubated for 2-5 days to allow for receptor expression in the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Solutions containing different concentrations of the agonist (this compound or carbamoylcholine) are perfused over the oocyte.
-
The resulting inward current, carried by cations flowing through the activated receptor channels, is recorded.
-
-
Data Analysis: The peak current amplitude at each agonist concentration is measured and plotted against the concentration to generate a dose-response curve. From this curve, key parameters like the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient can be determined.
Two-Electrode Voltage Clamp Workflow
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like this compound or carbamoylcholine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes rich in acetylcholine receptors are prepared from a source tissue (e.g., the electric organ of Electrophorus electricus).
-
Incubation: The membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled antagonist with high affinity for the receptor (e.g., [³H]-acetylcholine).
-
Varying concentrations of the unlabeled competitor ligand (this compound or carbamoylcholine).
-
-
Separation of Bound and Free Ligand: After incubation reaches equilibrium, the membrane-bound radioligand is separated from the free radioligand in the solution. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The resulting competition curve is used to calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant) of the unlabeled ligand can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Both this compound and carbamoylcholine serve as valuable tools for studying acetylcholine receptor function. This compound, with its high potency at the Electrophorus electricus nAChR, is an excellent probe for investigating the structure and function of the agonist binding site. Carbamoylcholine, as a broader-spectrum agonist, is useful for studying a wider range of cholinergic systems, including both nicotinic and muscarinic receptors. The choice between these agonists will ultimately depend on the specific research question, the receptor subtype of interest, and the desired experimental outcome. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these important cholinergic compounds.
References
- 1. Chemical kinetic measurements of the effect of trans- and cis-3,3'-Bis[(trimethylammonio)methyl]azobenzene bromide on acetylcholine receptor mediated ion translocation in Electrophorus electricus and Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 3. Carbamylcholine and acetylcholine-sensitive, cation-selective ionophore as part of the purified acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine receptor-mediated membrane current in oocytes injected with Electrophorus electricus mRNA: analyses of nicotine, succinylcholine, and decamethonium responses on the basis of the minimal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Characterization of P2X7 Receptor Channels: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional characterization of the P2X7 receptor, an ATP-gated ion channel. We will focus on the activation of this channel by the potent synthetic agonist BzATP (2',3'-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate) and compare its effects with the endogenous ligand ATP. This guide includes detailed experimental protocols and quantitative data to assist researchers in designing and interpreting their experiments.
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, requiring high concentrations of extracellular ATP for activation[1][2][3]. Its activation leads to a rapid influx of cations such as Ca²⁺ and Na⁺, and an efflux of K⁺[1][4]. Prolonged activation of the P2X7 receptor can lead to the formation of a larger, non-selective pore, a hallmark of this channel that has significant physiological and pathological implications[1][5].
Comparative Agonist Activity at the P2X7 Receptor
The functional response of the P2X7 receptor can be elicited by various agonists, with BzATP being a significantly more potent activator than the natural ligand, ATP[3][6]. The table below summarizes the key functional parameters for these two agonists on different P2X7 receptor orthologs.
| Agonist | Receptor Ortholog | EC₅₀ | Method | Cell Type | Reference |
| BzATP | Rat P2X7(a) | 7.7 µM | Whole-cell patch clamp | HEK293 cells | [7] |
| Rat P2X7 | 3.6 µM | Not Specified | Not Specified | ||
| Mouse P2X7 | 285 µM | Not Specified | Not Specified | [8] | |
| ATP | Human P2X7 | >100 µM | Not Specified | Not Specified | [6] |
| Rat P2X7 | ~100 µM (for ATP⁴⁻) | Two-electrode voltage clamp | Xenopus laevis oocytes |
EC₅₀ values can vary depending on the experimental conditions, such as the concentration of divalent cations.
Experimental Protocols for Functional Characterization
The functional characterization of P2X7 receptor activation is primarily achieved through two key experimental techniques: electrophysiology (specifically patch-clamp) and calcium imaging.
1. Electrophysiological Characterization using Patch-Clamp
Patch-clamp electrophysiology is a powerful technique to directly measure the ion flux through the P2X7 channel upon agonist activation.[9]
Protocol: Whole-Cell Patch-Clamp Recording of P2X7 Receptor Currents
-
Cell Culture: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7R) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with NaOH.
-
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the P2X7 agonist (e.g., BzATP or ATP) using a rapid perfusion system.
-
Record the resulting inward current. Data is typically filtered at 2 kHz and digitized at 10 kHz.
-
2. Calcium Imaging
Calcium imaging allows for the measurement of intracellular calcium influx, a key downstream event of P2X7 receptor activation.[10]
Protocol: Fluorescent Calcium Imaging of P2X7 Receptor Activity
-
Cell Preparation: Seed cells expressing the P2X7 receptor onto 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence (F₀).
-
Add the P2X7 agonist to the wells.
-
Continuously record the fluorescence intensity (F) over time.
-
-
Data Analysis: The change in intracellular calcium is often expressed as the ratio of the change in fluorescence over the baseline fluorescence (ΔF/F₀ = (F - F₀)/F₀).[10]
Signaling Pathways and Experimental Workflows
The activation of the P2X7 receptor initiates a cascade of intracellular events. The following diagrams illustrate the signaling pathway and a typical experimental workflow for studying P2X7R inhibitors.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Calcium Imaging Experimental Workflow.
Alternative and Comparative Compounds
While BzATP is a potent agonist, other compounds can modulate P2X7 receptor activity and are useful for comparative studies.
| Compound | Class | Effect on P2X7R | Notes |
| ATP | Endogenous Agonist | Activation | Lower potency than BzATP.[6] |
| A-740003 | Antagonist | Inhibition | Potent and selective competitive antagonist.[8] |
| AZ10606120 | Antagonist | Inhibition | High-affinity antagonist.[8] |
| KN-62 | Antagonist | Inhibition | Non-competitive antagonist.[6] |
The functional characterization of P2X7 receptor channels is a dynamic field of research with significant implications for understanding inflammation, pain, and neurodegenerative diseases. The methods and data presented in this guide provide a foundation for researchers to explore the complex biology of this important ion channel.
References
- 1. scbt.com [scbt.com]
- 2. Activation of the Rat P2X7 Receptor by Functionally Different ATP Activation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Functional P2X7 Splice Variant with an Alternative Transmembrane Domain 1 Escapes Gene Inactivation in P2X7 Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Single-Molecule RNA Detection: BisQ Probes vs. Leading Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of single-molecule RNA detection, the choice of probe technology is critical for achieving accurate and robust results. This guide provides an objective comparison of the performance of BisQ (Bis-Quinoline) probes against other prominent methods: single-molecule Fluorescence In Situ Hybridization (smFISH), Signal Amplification by Exchange Reaction (SABER), and Padlock probes with rolling circle amplification (RCA). Supported by available experimental data, this guide aims to illuminate the strengths and weaknesses of each technique to aid in selecting the most suitable approach for specific research needs.
Executive Summary
BisQ probes, a type of Forced Intercalation Peptide Nucleic Acid (FIT-PNA) probe, offer a compelling option for single-molecule RNA detection, characterized by high brightness and excellent mismatch discrimination. This guide presents a comparative analysis of BisQ probes with established techniques, summarizing their performance across key metrics. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Performance Comparison
The performance of single-molecule RNA detection probes can be evaluated based on several key parameters: sensitivity, specificity, signal-to-noise ratio, and multiplexing capability. The following table summarizes the available quantitative data for BisQ probes and its alternatives.
| Feature | BisQ Probes (FIT-PNA) | smFISH | SABER-FISH | Padlock Probes (with RCA) |
| Signal Generation | Fluorescence enhancement upon hybridization | Direct fluorophore labeling | Enzymatic signal amplification | Rolling circle amplification |
| Sensitivity | High, capable of single-nucleotide mismatch discrimination | Single-molecule sensitivity | High, 5 to 450-fold signal amplification[1] | High, capable of detecting small RNAs like miRNAs |
| Specificity | High, excellent mismatch discrimination | High, dependent on probe set design | High, dependent on primary probe specificity | Very high, ligation-dependent |
| Signal-to-Noise Ratio | Reported to be high due to low background fluorescence of unbound probes | Variable, can be improved with more probes | High, due to signal amplification | High, due to localized signal amplification |
| Multiplexing | Potential for multicolor imaging by using different fluorophores | Limited by spectral overlap of fluorophores | High, through orthogonal amplifiers and sequential imaging | High, through different barcodes and fluorophores |
| Quantitative Potential | Yes, fluorescence intensity correlates with target abundance | Yes, by counting individual spots | Yes, by counting amplified signals | Yes, by counting rolling circle products |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms of each technique, the following diagrams illustrate their respective signaling pathways and experimental workflows.
BisQ Probe Signaling Pathway
References
Safety Operating Guide
Proper Disposal of Bis-Q: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of potentially hazardous chemical waste. By following these procedural, step-by-step instructions, laboratories can ensure the safety of their personnel and maintain environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical being handled. In the absence of specific data for "Bis-Q," precautions for similar hazardous compounds should be adopted.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure.[1][2] This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.[1]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Waste Segregation and Collection
Proper segregation of waste is the first critical step in safe disposal.
-
Solid Waste: All solid materials contaminated with the chemical, such as gloves, weighing paper, pipette tips, and bench paper, must be collected as hazardous waste.[1]
-
Liquid Waste: All unused or waste solutions must be collected as hazardous liquid waste.[1]
Waste Collection and Containment:
-
Containers: Use separate, dedicated, and clearly labeled containers for solid and liquid waste.[1] Containers should be made of a material compatible with the chemical and any solvents used.[1] Liquid waste containers must be leak-proof.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[1]
-
No Mixing: It is crucial not to mix this type of waste with other waste streams, especially acidic waste. Some chemical structures can react with acids to produce highly toxic gases.[1]
Storage and Disposal
Sealed waste containers should be stored in a designated and properly ventilated satellite accumulation area.[1] This area should be away from incompatible materials. The final disposal of the hazardous waste must be carried out in accordance with all national and local regulations.
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table provides general guidelines for handling similar chemical waste, based on common laboratory practices.
| Parameter | Guideline | Source |
| Decontamination Agent | 10% Bleach solution followed by a water rinse. | [1] |
| Container Fullness | Do not fill containers beyond 3/4ths full to prevent spills. | [3] |
| Waste Segregation | Separate solid and liquid waste streams into dedicated containers. | [1] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Accumulation Date. | [1] |
Experimental Protocols
Decontamination Procedure:
In the event of a spill, the following decontamination procedure, adapted from guidelines for similar chemicals, should be followed:
-
Initial Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Decontamination: Treat the affected area with a 10% bleach solution to oxidize the chemical.[1]
-
Final Rinse: Thoroughly rinse the area with water.[1]
-
Waste Disposal: All materials used for decontamination (e.g., paper towels, gloves) must be disposed of as solid hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of chemical waste like this compound.
Caption: Workflow for the proper segregation and disposal of solid and liquid this compound waste.
References
Personal protective equipment for handling Bis-Q
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential hazards associated with quinone compounds, a comprehensive personal protective equipment strategy is critical. The following table summarizes the recommended PPE for handling Bis-Q.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | ANSI-approved safety goggles or a face shield worn over safety glasses. | Protects against splashes of solutions and airborne powder particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Prevents skin contact with the chemical. It is crucial to select the appropriate glove material for adequate protection. |
| Body | A lab coat, preferably flame-resistant when working with flammable solvents. | Protects skin from accidental splashes and contamination. |
| Respiratory | A NIOSH-approved N95 dust mask or a half-mask/full-face respirator with P100 particulate filters. | Recommended when handling the powder form to minimize inhalation of fine particles. The level of respiratory protection should be determined by a risk assessment of the specific procedure. |
Safe Handling and Experimental Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Ensure a calibrated and certified chemical fume hood is in operation.
-
Verify the location and functionality of the nearest emergency eyewash station and safety shower.
-
Assemble a chemical spill kit appropriate for the quantity of this compound being handled.
-
Don all required PPE before handling the chemical.
Handling Solid this compound:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Use a disposable weigh boat to carefully measure the desired amount of the compound, avoiding the creation of dust.[1]
-
Gently transfer the powder to the designated reaction vessel.
-
In case of a spill, immediately clean the area with a damp cloth or paper towel to prevent the generation of dust.
Handling this compound in Solution:
-
When dissolving this compound in a solvent, perform the procedure within a chemical fume hood.
-
Use a calibrated pipette or syringe for transferring the solution to minimize aerosols and splashes.
-
Keep the container tightly sealed when not in use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
